8-(4-Amino-phenyl)-2'-deoxyguanosine
Descripción
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Propiedades
Fórmula molecular |
C₁₆H₁₈N₆O₄ |
|---|---|
Peso molecular |
358.35 |
Sinónimos |
2’-Deoxy-7,8-dihydro-8-(4-amino-phenyl)-guanosine; 8-(4-amino-phenyl)-7,8-dihydro-2’-deoxyguanosine; 8-(4-Amino-phenyl)-7,8-dihydrodeoxyguanosine; 8-(4-Amino-phenyl)-dG |
Origen del producto |
United States |
Chemical Structure and Properties of 8-(4-Amino-phenyl)-2'-deoxyguanosine: A Fluorescent Structural Probe & DNA Adduct Mimic
[1][2]
Executive Summary
8-(4-Amino-phenyl)-2'-deoxyguanosine (often abbreviated as 8-AP-dG or C8-AP-dG in specific contexts, though distinct from aminopyrene adducts) represents a specialized class of C8-aryl-purine nucleosides .[1][2] Unlike natural 2'-deoxyguanosine (dG), which is non-fluorescent and adopts an anti conformation in B-DNA, this synthetic derivative features a 4-aminophenyl moiety attached directly to the C8 position of the guanine base via a carbon-carbon bond.[1][2]
This modification confers three critical properties:
-
Intrinsic Fluorescence: The extended
-conjugation system creates a fluorophore sensitive to local polarity, making it a powerful solvatochromic probe for DNA structure and protein-DNA interactions.[1][2] -
Conformational Bias: The steric bulk at C8 destabilizes the standard anti conformation, favoring the syn conformation.[2] This makes it an excellent model for studying Z-DNA induction and Hoogsteen base pairing .[1][2]
-
Carcinogenic Mimicry: It serves as a chemically stable (C-linked) isostere for unstable N-linked arylamine DNA adducts (e.g., 4-aminobiphenyl), allowing researchers to study the structural basis of chemical mutagenesis without adduct degradation.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Classification[3]
-
IUPAC Name: 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-aminophenyl)-1H-purin-6-one[1][2]
-
Chemical Formula:
[1][2] -
Molecular Weight: ~358.35 g/mol [1]
-
Class: C8-substituted 2'-deoxyribonucleoside; Biaryl fluorescent nucleoside.[1][2]
Structural Features
The molecule consists of a dG core modified at the C8 position.[2][3][4][5] The 4-aminophenyl group is a planar aromatic system.[2]
-
Electronic Effect: The amino group (-NH
) at the para position of the phenyl ring acts as an electron-donating group (EDG).[1] This creates a "push-pull" electronic system with the electron-deficient purine ring, significantly enhancing the quantum yield and red-shifting the fluorescence emission compared to a simple 8-phenyl-dG analog.[1][2] -
Steric Effect: The rotation around the glycosidic bond (
) is restricted.[1][2] In natural dG, the anti conformation ( ) places the bulky base away from the sugar.[2] In 8-(4-amino-phenyl)-dG, the phenyl ring clashes with the sugar's O4' atom in the anti form, shifting the equilibrium toward the syn conformation ( ).[1]
Synthesis & Fabrication
The synthesis of 8-aryl-dG derivatives is most efficiently achieved via Suzuki-Miyaura Cross-Coupling .[1][2] This palladium-catalyzed reaction couples an arylboronic acid with a halogenated nucleoside.[1][2]
Reaction Mechanism
The cycle involves:
-
Oxidative Addition: Pd(0) inserts into the C8-Br bond of 8-bromo-2'-deoxyguanosine.[1][2]
-
Transmetallation: The 4-aminophenyl group is transferred from the boronic acid to the Pd center.[2]
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).[2]
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway for 8-(4-Amino-phenyl)-2'-deoxyguanosine via Suzuki-Miyaura coupling.
Physicochemical Properties[1][2][3][4][7][8]
Fluorescence Characteristics
Unlike natural DNA bases, 8-(4-amino-phenyl)-dG is highly fluorescent.[1][2]
-
Mechanism: Intramolecular Charge Transfer (ICT) from the phenyl amine to the purine.[2]
-
Excitation/Emission: Typically excites in the UV-A range (~300–340 nm) and emits in the visible blue/cyan range (~380–450 nm).[1]
-
Solvatochromism: The emission is sensitive to solvent polarity.[2] In polar protic solvents (like water), fluorescence is often quenched due to hydrogen bonding with the amino group.[1][2] In hydrophobic environments (like the interior of a DNA helix or a protein binding pocket), quantum yield increases significantly.[1][2]
Conformational Equilibrium (Syn vs. Anti)
The biological impact of this molecule is dictated by its shape.[1][2]
| Conformation | Glycosidic Angle ( | Stability in Monomer | Stability in B-DNA | Biological Consequence |
| Anti | ~180° - 240° | Low (Steric Clash) | Required for Watson-Crick | Destabilizes Helix |
| Syn | ~0° - 90° | High (Preferred) | Mismatches (Hoogsteen) | Promotes Z-DNA / Mutagenesis |
Visualization: Conformational Impact
Figure 2: The steric impact of the C8-substituent forces the nucleoside into the Syn conformation, altering DNA topology.[1]
Biological Implications & Mutagenicity[1][2][7][9][10][11][12]
Carcinogenic Adduct Model
This molecule mimics the structure of adducts formed by aromatic amines (e.g., 4-aminobiphenyl).[1][2]
-
Mechanism of Mutagenesis:
Polymerase Stalling
High-fidelity polymerases (like Pol
Experimental Protocols
Protocol: Synthesis via Suzuki Coupling
Objective: Synthesize 8-(4-amino-phenyl)-2'-deoxyguanosine from 8-Br-dG.[1][2]
-
Reagents:
-
Procedure:
-
Step 1: Degas the solvent mixture with
or Argon for 30 minutes (Critical: Pd is sensitive to ).[1][2] -
Step 2: Dissolve 8-Br-dG, boronic acid, and base in the solvent.[1][2]
-
Step 3: Add the Pd catalyst and ligand under inert atmosphere.[2]
-
Step 4: Heat to 80°C for 2–4 hours. Monitor by TLC or HPLC.[1][2]
-
Step 5: Cool to room temperature, filter through Celite to remove Pd black.[1][2]
-
Step 6: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
-
Validation:
Protocol: Oligonucleotide Incorporation
To study this modification in DNA, it must be converted to a phosphoramidite.[1][2]
-
Protection: The exocyclic amines (N2 of Gua, and the 4-amino of the phenyl) must be protected (e.g., with dimethylformamidine or phenoxyacetyl groups) before phosphoramidite synthesis.[1]
-
Coupling: Use standard solid-phase synthesis cycles, but extend the coupling time (from 2 min to 10 min) due to the steric bulk of the C8 substituent.
-
Deprotection: Use UltraMild conditions (Potassium Carbonate in Methanol) if possible to prevent degradation of the label, though C-linked adducts are generally stable to standard ammonia deprotection.[1][2]
References
-
Manderville, R. A. (2009).[1][2] Structural and Biological Impact of Radical Addition to the Guanine C8-Position of Oligonucleotides. Chem. Res.[1][2][7] Toxicol., 22(10), 1609–1619.[1][2] Link[1][2]
-
Western, E. C., & Shaughnessy, K. H. (2003).[1][2] Efficient Palladium-Catalyzed Suzuki Cross-Coupling of Arylboronic Acids with 8-Halo-2'-deoxyguanosine Derivatives in Aqueous Solvents. J. Org.[1][2] Chem., 68(17), 6775–6778.[1] Link[1][2]
-
Dumas, A., & Luedtke, N. W. (2010).[1][2] Fluorescent DNA Bases as Probes of DNA Structure and Function. Nucleic Acids Res., 38, 3054.[1] Link
-
Biczo, R., & Manderville, R. A. (2005).[1][2] C8-Aryl-2'-deoxyguanosine Adducts as Conformational Probes. Biochemistry, 44, 5708.[1] Link[1][2]
Sources
- 1. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry and Structural Biology of DNA Damage and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity of the 1-Nitropyrene-DNA Adduct N-(Deoxyguanosin-8-yl)-1-aminopyrene in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C8-heteroaryl-2'-deoxyguanosine adducts as conformational fluorescent probes in the NarI recognition sequence [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Mutagenic Mechanisms of 8-(4-Amino-phenyl)-2'-deoxyguanosine in DNA
This guide provides an in-depth technical analysis of the mutagenic mechanisms of 8-(4-Amino-phenyl)-2'-deoxyguanosine (referred to herein as C8-AP-dG ), a specific C-linked C8-aryl-guanine adduct.[1] This molecule serves as a critical model for understanding the structural and kinetic basis of carcinogen-induced mutagenesis, particularly the conformational heterogeneity driven by bulky C8-substituents.
Technical Guide for Researchers & Drug Development Professionals [1]
Executive Summary
8-(4-Amino-phenyl)-2'-deoxyguanosine (C8-AP-dG) represents a class of bulky DNA lesions formed by the covalent attachment of an aryl group to the C8 position of guanine.[1] Unlike N-linked arylamine adducts (e.g., C8-ABP-dG) which possess a flexible nitrogen tether, C8-AP-dG is a C-linked adduct with a rigid carbon-carbon bond.[1] This rigidity makes it an exceptional probe for studying the conformational gating mechanisms of DNA polymerases.
The primary mutagenic driver of C8-AP-dG is its profound impact on the syn/anti equilibrium of the glycosidic bond. The steric bulk of the 4-aminophenyl group at C8 forces the nucleoside to adopt the syn conformation to avoid clashing with the sugar-phosphate backbone. This conformational switch presents the Hoogsteen face of guanine to the incoming nucleotide, promoting G
Structural & Thermodynamic Basis of Mutagenicity
The Syn vs. Anti Conformational Switch
In unmodified B-DNA, 2'-deoxyguanosine (dG) predominantly adopts the anti conformation (
Upon C8-substitution with a 4-aminophenyl group:
-
Steric Clash: The aryl ring sterically interferes with the O4' atom of the deoxyribose and the 5'-phosphate group if the base remains anti.
-
Thermodynamic Relief: To relieve this strain, the base rotates 180° about the glycosidic bond to the syn conformation (
angle 60°). -
Hoogsteen Exposure: The syn conformation exposes the Hoogsteen edge (N7 and O6) into the major groove (or the templating face), while the W-C face (N1 and N2) is displaced into the minor groove.
Visualization of Conformational Equilibrium
Figure 1: The thermodynamic drive from Anti to Syn conformation induced by C8-aryl substitution, leading to divergent biological outcomes.[1]
Polymerase Interaction & Bypass Mechanisms[1][2][3]
The mutagenic potential of C8-AP-dG is realized during DNA replication.[1] The adduct acts as a "gatekeeper," selecting for specific polymerases based on their active site architecture.
High-Fidelity Polymerases (e.g., Pol , Pol , T7)[1]
-
Mechanism of Inhibition: These polymerases have "tight" active sites designed to geometrically select W-C base pairs. The syn-C8-AP-dG adduct protrudes into the polymerase "ceiling" or "wall," causing a steric clash that prevents the enzyme from closing its fingers domain.[1]
-
Outcome: Stalling of the replication fork, potentially leading to double-strand breaks if not rescued.
Translesion Synthesis (TLS) Polymerases
TLS polymerases (e.g., Pol
| Polymerase | Interaction Mode | Mutagenic Outcome | Mechanism |
| Pol | N-Clasp Stabilization | Error-Prone | Stabilizes the syn conformation; often inserts dA opposite the adduct.[1] |
| Pol | Molecular Splint | Variable | Can accommodate syn or anti, depending on sequence context.[1] |
| Dpo4 (Model) | Slippage/Insertion | -1 Deletion / G | Allows "ligand-mediated" stabilization of the syn base.[1] |
The G T Transversion Pathway
When a TLS polymerase encounters syn-C8-AP-dG:
-
The syn-G presents its Hoogsteen edge (O6, N7).[1]
-
Incoming dATP (in anti) forms a stable Hoogsteen base pair (N7-H...N6-A and O6...H-N6-A).[1]
-
The polymerase extends from this mismatch.
-
In the next round of replication, the A templates a T, resulting in a permanent G:C
T:A transversion .
Experimental Protocols: Validating the Mechanism
To confirm the mutagenic mechanism of C8-AP-dG, the following Primer Extension Assay is the gold standard. This protocol is designed to measure polymerase stalling and misincorporation specificity.
Protocol: Single-Nucleotide Incorporation Kinetic Assay
Objective: Determine the catalytic efficiency (
Materials:
-
Template: 25-mer oligonucleotide containing site-specific C8-AP-dG (Synthesis: Suzuki coupling of 8-Br-dG with 4-aminophenylboronic acid).
-
Primer: 5'-[
P]-labeled 15-mer (anneals immediately upstream of the adduct).[1] -
Enzyme: Purified Klenow Fragment (exo-) or Dpo4.[1]
Workflow:
-
Annealing: Mix Primer:Template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.
-
Reaction Assembly:
-
Initiation: Add Polymerase (e.g., 1 nM).[1] Incubate at 37°C for 2-10 mins (optimize for <20% primer extension to ensure steady-state conditions).
-
Quenching: Add 2x volume of Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
Analysis:
Data Processing:
Calculate velocity (
-
Interpretation: A high frequency of dA insertion (relative to dC) confirms the syn-Hoogsteen pathway.[1]
Visualization of the Pathway
The following diagram illustrates the kinetic checkpoints and structural decisions made by the replication machinery when encountering C8-AP-dG.
Figure 2: Decision tree for replication bypass of C8-AP-dG, highlighting the dominance of the error-prone TLS pathway.[1]
Implications for Drug Development
Understanding the mechanism of C8-AP-dG is critical for:
-
Predictive Toxicology: Screening drug candidates containing aniline or aryl-amine moieties for their potential to form similar C8-adducts.[1]
-
Chemotherapy Resistance: TLS polymerases (like Pol
) are often upregulated in tumors, allowing cancer cells to tolerate DNA-damaging agents (e.g., Cisplatin or novel aryl-binding drugs).[1] Inhibiting these specific TLS polymerases could sensitize tumors to therapy.[1] -
Biomarker Development: The specific G
T mutation signature (COSMIC Signature 4-like) can serve as a "fingerprint" for exposure to C8-arylating agents.[1]
References
-
Manderville, R. A. (2005).[1] "Structural and biological impact of radical addition to the C8-site of guanine."[2][3] Chemical Research in Toxicology, 18(7), 1084-1090.[1] Link[1]
-
Vongsutilers, V., et al. (2011).[1][4] "Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence." Nucleic Acids Research, 39(22), 9848–9858.[1] Link
-
Broyde, S., et al. (2008).[1] "Heterogeneity in the structure and dynamics of DNA adducts of the carcinogen N-acetyl-2-aminofluorene."[1] Chemical Research in Toxicology, 21(1), 45-52.[1] Link[1]
-
Patel, D. J., et al. (2001).[1] "Structure, recognition and discrimination in RNA polymerase transcription." Nature Structural Biology, 8, 916-918.[1] (Context on Pol mechanism). Link
-
Choi, J. Y., & Guengerich, F. P. (2005).[1] "Adduct size limits efficient and error-free bypass across bulky N2-guanine DNA lesions by human DNA polymerase
."[1] Journal of Molecular Biology, 352(1), 72-90.[1] Link
Sources
- 1. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. C-Linked 8-aryl guanine nucleobase adducts: biological outcomes and utility as fluorescent probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence: influence of aryl ring size on targeted and semi-targeted mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Central Role of 8-(4-Amino-phenyl)-2'-deoxyguanosine in the Carcinogenic Cascade of Arylamines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arylamines, a class of chemicals found in industrial settings, tobacco smoke, and some dyes, are potent pro-carcinogens that require metabolic activation to exert their genotoxic effects.[1][2] A key event in the carcinogenesis initiated by arylamines, such as 4-aminobiphenyl (4-ABP), is the formation of covalent DNA adducts.[3] Among these, 8-(4-Amino-phenyl)-2'-deoxyguanosine (also known as N-(deoxyguanosin-8-yl)-4-aminobiphenyl or dG-C8-ABP) stands out as a major, persistent, and highly mutagenic lesion.[1][4] This guide provides a detailed examination of the lifecycle of this adduct—from its formation through complex metabolic pathways to its ultimate role in driving the genetic mutations that underpin cancer. We will explore the chemical biology of the adduct, its profound biological consequences, and the state-of-the-art analytical methodologies employed for its detection and quantification, offering a critical resource for professionals engaged in toxicology, cancer research, and drug development.
Part 1: The Genesis of a Genotoxic Lesion: Formation of 8-AP-dG
The journey from a stable arylamine to a DNA-damaging agent is a multi-step process primarily orchestrated by metabolic enzymes. The causality behind this activation pathway is critical to understanding tissue-specific toxicity and individual susceptibility.
Metabolic Activation: The Path to Reactivity
The carcinogenic potential of an arylamine like 4-ABP is unlocked through metabolic activation, a process that converts the chemically stable parent compound into a highly reactive electrophile. This bioactivation is not a single reaction but a coordinated enzymatic cascade.
-
Hepatic N-Oxidation: The initial and rate-limiting step occurs predominantly in the liver. Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of 4-ABP to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[2][5][6] This N-hydroxylamine is a proximate carcinogen, meaning it is one step closer to the ultimate DNA-reactive species.
-
Esterification and Formation of the Nitrenium Ion: The N-hydroxy metabolite can undergo further activation through esterification. In many tissues, including the target bladder epithelium, enzymes like N-acetyltransferases (NATs) catalyze O-acetylation to form N-acetoxy-4-aminobiphenyl.[1][2] This ester is highly unstable and spontaneously breaks down (heterolytic cleavage) to form a highly electrophilic arylnitrenium ion (Ar-NH⁺).[7] This ion is the ultimate carcinogenic species responsible for attacking the DNA.
-
Systemic Transport: The N-hydroxy-ABP formed in the liver can be conjugated with glucuronic acid, forming a water-soluble N-glucuronide. This conjugate is transported via the bloodstream to the bladder.[2] The acidic environment of the urine can then hydrolyze the conjugate, releasing N-OH-ABP directly within the target organ, where it can be locally activated to the DNA-reactive nitrenium ion.[2]
The Covalent Blow: Reaction with Deoxyguanosine
The arylnitrenium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases. The C8 position of guanine is particularly susceptible to this attack due to its high electron density.[8] The reaction results in the formation of a stable, covalent bond between the nitrogen of the arylamine and the C8 carbon of deoxyguanosine, yielding the 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) adduct.[1][4] While other adducts at the N² position of guanine or the C8 of adenine can form, the dG-C8-ABP adduct is a predominant and persistent lesion in tissues targeted by 4-ABP.[1]
Part 2: The Path to Malignancy: Biological Consequences of 8-AP-dG
The formation of an 8-AP-dG adduct is not a benign event. This bulky lesion profoundly disrupts the structure and function of DNA, acting as a direct precursor to the mutations that initiate cancer.
DNA Distortion and Replication Errors
The covalent attachment of the bulky aminobiphenyl group to the C8 position of guanine causes significant distortion of the DNA double helix. This distortion can interfere with the proper functioning of DNA polymerases during replication. Unlike smaller lesions such as 8-oxo-dG, which primarily causes mispairing through altered hydrogen bonding, the bulky 8-AP-dG adduct presents a major steric block.[9] This can lead to:
-
Replication Fork Stalling: The polymerase may be unable to proceed past the lesion.
-
Translesion Synthesis (TLS): Specialized, error-prone DNA polymerases may be recruited to bypass the adduct, often inserting an incorrect base opposite the lesion.
Mutagenic Signature
The errors introduced during the replication of DNA containing 8-AP-dG are non-random. While the precise mutational spectrum can be sequence-dependent, bulky adducts are known to induce a range of mutations. A related, smaller adduct, 8-amino-dG, is known to cause primarily G→T transversions.[10][11] Larger adducts, such as those from other carcinogens, are known to cause a wider variety of mutations including G→T transversions, G→A transitions, and frameshifts.[8] Crucially, these mutations can occur in critical genes that regulate cell growth and division:
-
Tumor Suppressor Genes: Mutations in genes like TP53 can inactivate its function, removing a critical checkpoint for cell cycle control and apoptosis. Indeed, 4-ABP-DNA adducts have been shown to form preferentially at mutational hotspots in the p53 gene found in bladder cancers.[12]
-
Oncogenes: Activating mutations in oncogenes like the RAS family can lead to uncontrolled cell proliferation.
The accumulation of these mutations in a single cell can lead to its transformation, clonal expansion, and the initiation of a tumor, firmly establishing 8-AP-dG as a key molecular link between chemical exposure and cancer.[1][3][13]
Part 3: Detection and Quantification: Validated Analytical Workflows
Accurately detecting and quantifying 8-AP-dG in biological samples is paramount for risk assessment, molecular epidemiology, and mechanistic studies. The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting adducts at frequencies as low as one in 10¹⁰ nucleotides, making it ideal for studies of environmental or occupational exposure.[14][15][16]
Principle: The method relies on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-radiolabel from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting radiolabeled adducts are then separated and quantified.[16][17]
Step-by-Step Protocol: ³²P-Postlabeling
-
DNA Isolation & Purity Assessment: Isolate high-quality DNA from the target tissue or cells. Ensure the A260/A280 ratio is ~1.8 and A260/A230 is >2.0 to minimize interference.
-
Enzymatic Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. This step is critical for releasing the adducted nucleotide.
-
Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides to nucleosides but leaves many bulky aromatic adducts, including 8-AP-dG, intact as 3'-monophosphates. This step significantly increases the sensitivity of the assay.
-
⁵'-Radiolabeling: Incubate the enriched adducts with high-specific-activity [γ-³²P]ATP and T4 polynucleotide kinase. This reaction transfers the ³²P label to the 5' position of the adducted nucleotide.
-
Chromatographic Separation: Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Resolve the adducts using a multi-directional chromatographic system with different salt buffers.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. The location and intensity of the radioactive spot corresponding to the 8-AP-dG adduct are compared to standards for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and structural confirmation, making it the gold standard for adduct quantification when reference standards are available.[7][18]
Principle: DNA is enzymatically hydrolyzed to individual nucleosides. The resulting mixture is separated using high-performance liquid chromatography (HPLC). The eluent is introduced into a mass spectrometer, where the 8-AP-dG adduct is ionized, selected, fragmented, and detected based on its unique mass-to-charge ratio and fragmentation pattern.[19][20]
Step-by-Step Protocol: LC-MS/MS
-
DNA Isolation and Hydrolysis: Isolate DNA as described previously. Perform complete enzymatic hydrolysis to 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-labeled 8-AP-dG) to the sample. This is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.
-
Sample Cleanup/Enrichment: Use solid-phase extraction (SPE) to remove interfering salts and normal nucleosides, thereby concentrating the adducts.
-
LC Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with solvents like acetonitrile and water (often with a formic acid modifier) to achieve chromatographic separation of the 8-AP-dG from other components.
-
MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor ion-to-product ion transition for 8-AP-dG (and its internal standard). For example, select the protonated molecular ion [M+H]⁺ in the first quadrupole, fragment it in the collision cell, and monitor for a specific, stable fragment ion in the third quadrupole.
-
-
Quantification: Calculate the concentration of 8-AP-dG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known standards.
Comparison of Key Analytical Methods
| Feature | ³²P-Postlabeling Assay | LC-MS/MS |
| Principle | Radioactive Labeling & TLC | Chromatographic Separation & Mass Analysis |
| Sensitivity | Very high (1 adduct in 10⁹-10¹⁰ bases)[14][16] | High (approx. 1-5 adducts in 10⁷ bases)[19] |
| Specificity | Moderate; based on chromatographic mobility | Very high; based on mass and fragmentation |
| Structural Info | None; requires co-chromatography with a standard | Confirmatory; provides mass and structural data |
| Quantification | Semi-quantitative to quantitative | Highly accurate and precise (with internal std.) |
| Throughput | Low; labor-intensive[21] | Moderate to high with automation |
| Key Advantage | Excellent for screening unknown adducts | Gold standard for targeted, accurate quantification |
Conclusion and Future Imperatives
8-(4-Amino-phenyl)-2'-deoxyguanosine is more than a simple biomarker of exposure; it is a central mechanistic player in the etiology of arylamine-induced cancers. Its formation represents the culmination of a complex metabolic activation pathway, and its presence in the genome is a direct driver of the mutations that can lead to malignant transformation. Understanding the formation, mutagenic consequences, and repair of this adduct is critical for assessing cancer risk in exposed populations and for developing strategies for prevention and therapy.
Future research should focus on enhancing the sensitivity of LC-MS/MS methods to approach that of ³²P-postlabeling, enabling highly specific quantification at background environmental exposure levels. Furthermore, integrating adductomic data with genomic and transcriptomic analyses will provide a more complete picture of the downstream consequences of this specific type of DNA damage, paving the way for more refined models of chemical carcinogenesis and personalized risk assessment.
References
-
Mutagenic properties of the 8-amino-2′-deoxyguanosine DNA adduct in mammalian cells. SciSpace. Available at: [Link]
-
Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases. Cancer Research - AACR Journals. Available at: [Link]
-
³²P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. PubMed - NIH. Available at: [Link]
-
4-AMINOBIPHENYL - Chemical Agents and Related Occupations. NCBI Bookshelf. Available at: [Link]
-
4-Aminobiphenyl - Wikipedia. Wikipedia. Available at: [Link]
-
Mutagenic properties of the 8-amino-2′-deoxyguanosine DNA adduct in mammalian cells. SciSpace. Available at: [Link]
-
The ³²P-postlabeling assay for DNA adducts. Springer Nature Experiments. Available at: [Link]
-
RoC Profile: 4-Aminobiphenyl. National Toxicology Program. Available at: [Link]
-
The ³²P-postlabeling assay for DNA adducts. PubMed. Available at: [Link]
-
³²P-postlabeling analysis of DNA adducts. PubMed. Available at: [Link]
-
DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. PMC - NIH. Available at: [Link]
-
Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4'-Methylene- bis(2-chloroaniline) by Human Hepatic Microsomes and. AACR Journals. Available at: [Link]
-
³²P-Postlabeling Analysis of DNA Adducts. PubMed. Available at: [Link]
-
Bioactivation of 4-ABP leading to DNA adduct formation in bladder. ResearchGate. Available at: [Link]
-
4-Aminobiphenyl - 15th Report on Carcinogens. NCBI Bookshelf. Available at: [Link]
-
Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Oncotarget. Available at: [Link]
-
DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine. PMC - NIH. Available at: [Link]
-
Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Oxford Academic. Available at: [Link]
-
Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells. PubMed. Available at: [Link]
-
Mutagenic properties of the 8-amino-24-deoxyguanosine DNA adduct in mammalian cells. ResearchGate. Available at: [Link]
-
LC-APCI-MS/MS analysis of urinary 8-hydroxy-2'-deoxyguanosine. PubMed. Available at: [Link]
-
Methods for testing compounds for DNA adduct formation. PubMed. Available at: [Link]
-
Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS. PubMed. Available at: [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC - NIH. Available at: [Link]
-
Methods of DNA adduct determination and their application to testing compounds for genotoxicity. PubMed. Available at: [Link]
-
The role of DNA damage in chemical carcinogenesis of aromatic amines. PubMed. Available at: [Link]
-
DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link]
-
Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha. PubMed. Available at: [Link]
-
Methods for the Detection of DNA Adducts. ResearchGate. Available at: [Link]
-
Synthesis of γ-N-modified 8-oxo-2'-deoxyguanosine triphosphate and its characterization. PubMed. Available at: [Link]
-
Identification of N-(deoxyguanosin-8-yl)-4-azobiphenyl by (32)P-postlabeling analyses of DNA in human uroepithelial cells exposed to proximate metabolites of the environmental carcinogen 4-aminobiphenyl. PubMed. Available at: [Link]
-
Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. PMC - NIH. Available at: [Link]
-
Measurement of 8-OH-dG by LC/MS. Levels of 8-OH-dG in genomic DNA of... ResearchGate. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
Sources
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. The role of DNA damage in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells | Oncotarget [oncotarget.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescence Properties of 8-(4-Amino-phenyl)-2'-deoxyguanosine Probes
This guide provides an in-depth technical analysis of 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) probes, a specialized class of C8-aryl-2'-deoxyguanosine analogues. These probes are critical tools in nucleic acid research for detecting non-canonical DNA structures (like Z-DNA and G-quadruplexes) and studying the structural impact of carcinogenic arylamine adducts.[1]
Technical Guide & Application Protocol
Executive Summary & Core Mechanism
The 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) probe is a fluorescent nucleoside analogue derived from the modification of the C8 position of guanine with a 4-aminophenyl moiety. Unlike native nucleosides, which are virtually non-fluorescent, 8-AP-dG exhibits robust fluorescence due to the extended
Key Mechanistic Features
-
Conformational Switch (Syn-Dominance): The bulky aryl group at the C8 position creates a steric clash with the sugar-phosphate backbone when in the standard anti conformation.[1] This forces the nucleoside to adopt the syn conformation.[1]
-
Structural Selectivity: Because B-form DNA requires anti bases, 8-AP-dG disrupts standard duplexes but stabilizes and brightly reports on structures that accommodate or require syn guanosines, such as Z-DNA and G-quadruplexes (G4) .
-
Environmental Sensitivity: The fluorescence is highly sensitive to solvent polarity and viscosity (molecular rotor effect), making it an excellent reporter for local base stacking and solvent exposure.[1]
Photophysical Properties[1][2][3][4][5][6]
The fluorescence of 8-AP-dG arises from the coupling of the electron-rich 4-aminophenyl group with the guanine heterocycle.
Spectral Characteristics
The introduction of the 4-aminophenyl group red-shifts both the absorption and emission spectra relative to the core guanine chromophore.
| Property | Value / Range | Notes |
| Excitation Max ( | 300 – 330 nm | Allows selective excitation avoiding DNA damage (UV-B/A range).[1] |
| Emission Max ( | 390 – 430 nm | Emits in the visible blue/violet region.[1] |
| Quantum Yield ( | 0.01 – 0.45 | Highly dependent on solvent and rigidity.[1] Low in water (quenching), high in viscous/rigid environments.[1] |
| Stokes Shift | ~5000 – 7000 cm⁻¹ | Large Stokes shift minimizes self-absorption artifacts.[1] |
| Solvatochromism | Positive | Emission red-shifts with increasing solvent polarity, though intensity often decreases (quenching by water).[1] |
Fluorescence Modulation Mechanism
The probe operates largely as a molecular rotor .[1]
-
Free in Solution: The bond between the C8 of guanine and the phenyl ring allows free rotation.[1] Non-radiative decay pathways (internal conversion) are efficient, leading to lower quantum yield.[1]
-
Restricted (DNA Bound): When incorporated into a rigid DNA structure (e.g., a G-quadruplex tetrad), rotation is hindered.[1] This suppresses non-radiative decay, significantly enhancing fluorescence intensity (Light-Up Effect ).[1]
Structural Sensitivity & Applications
The "Syn" Conformation Effect
The defining feature of C8-substituted guanosines is their impact on DNA topology.
Figure 1: Mechanistic impact of C8-substitution. The steric bulk of the 4-aminophenyl group forces the glycosidic bond into the 'syn' conformation, favoring Z-DNA or G-quadruplex structures over standard B-DNA.
Key Applications
-
Z-DNA Detection: 8-AP-dG is one of the few probes that can induce and stabilize the Z-DNA conformation in GC-rich sequences under physiological salt conditions, reporting the transition via fluorescence changes.
-
G-Quadruplex (G4) Folding: It serves as an excellent internal probe for G4 structures, particularly those involving syn guanosines (e.g., antiparallel topologies).[1] The probe replaces a native syn-G without disrupting the tetrad, providing a "light-up" signal upon folding.
-
Carcinogenesis Modeling: 8-AP-dG is a structural analogue of the C8-deoxyguanosine adducts formed by the carcinogen 4-aminobiphenyl (ABP) . It is used to study how these bulky lesions block DNA polymerases or induce frameshift mutations during replication.[1]
Experimental Protocols
Synthesis & Incorporation
-
Synthesis: The probe is typically synthesized via Suzuki-Miyaura cross-coupling of 8-bromo-2'-deoxyguanosine with 4-aminophenylboronic acid.
-
Oligonucleotide Synthesis: The phosphoramidite derivative of 8-AP-dG is compatible with standard solid-phase DNA synthesis.
-
Note: Use UltraMILD deprotection conditions (e.g., phenoxyacetyl protection) to prevent degradation of the C8-aryl linkage, which can be acid/base sensitive.[1]
-
Fluorescence Measurement Workflow
Figure 2: Standard workflow for characterizing 8-AP-dG fluorescence in DNA contexts.
Protocol Steps
-
Preparation: Dissolve the modified oligonucleotide in buffer (typically 10 mM phosphate, 100 mM NaCl, pH 7.0).
-
Annealing: Heat to 90°C for 5 minutes and cool slowly to room temperature to ensure proper folding (duplex or G4).
-
Spectroscopy:
-
Set excitation to 320 nm .
-
Record emission from 350 nm to 550 nm .[1]
-
Control: Compare intensity against a standard (e.g., quinine sulfate) or the free nucleoside in methanol to calculate relative quantum yield.
-
Troubleshooting & Limitations
| Issue | Probable Cause | Corrective Action |
| Low Signal | Quenching by water or neighboring bases (e.g., Cytosine). | Ensure the probe is in a rigid structural context (e.g., G4 tetrad).[1] Try changing flanking bases if experimental design permits. |
| Spectral Shift | Change in polarity of the microenvironment.[1] | This is a feature, not a bug. A red shift indicates a more polar environment; a blue shift indicates burial in the hydrophobic stack.[1] |
| Degradation | Acid sensitivity of the C8-aryl bond.[1][2] | Avoid acidic pH (< 5.0).[1] Use mild deprotection chemistry during synthesis.[1] |
References
-
Manderville, R. A. (2014).[1][3] Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Nucleic Acids Research.[1][4] Link
-
Dumas, A., & Luedtke, N. W. (2010).[1][4] Fluorescent probes for G-quadruplex structures. Journal of the American Chemical Society.[1][4][3] Link[1]
-
Rankin, K. M., et al. (2012).[1][5] C8-Heteroaryl-2'-deoxyguanosine Adducts as Conformational Fluorescent Probes in the NarI Recognition Sequence.[2][5] The Journal of Organic Chemistry. Link[1]
-
Sproviero, M., & Manderville, R. A. (2014).[1][3] Tracking the formation of supramolecular G-quadruplexes via self-assembly enhanced emission. Chemical Communications.[1] Link
Sources
- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Base-Stacking Interactions and Conformational Dynamics of C8-Modified Guanine Adducts
Executive Summary
C8-modified guanine adducts represent a critical class of DNA lesions derived from exposure to polycyclic aromatic hydrocarbons (PAHs), aromatic amines (e.g., 2-aminofluorene), and heterocyclic amines (e.g., PhIP). The steric bulk introduced at the C8 position of guanine creates a fundamental conflict with the sugar-phosphate backbone, forcing a thermodynamic toggle between the anti (B-DNA compatible) and syn (helix-distorting) conformations.
This guide details the structural mechanistics of these adducts, focusing on how base-stacking interactions drive the formation of "Slipped Mutagenic Intermediates" (SMI)—the precursors to frameshift mutations. We provide actionable protocols for thermodynamic characterization (
Structural Mechanistics: The Syn vs. Anti Toggle
The defining feature of C8-guanine adducts is their conformational heterogeneity.[1] The biological outcome (error-free repair vs. mutation) is dictated by the specific stacking mode adopted by the lesion.
The Steric Clash and Conformational Equilibrium
In unmodified B-DNA, guanine adopts the anti conformation (
-
The Conflict: Substitution at C8 introduces a bulky moiety that sterically clashes with the O4' of the deoxyribose sugar and the 5'-phosphate when in the anti conformation.
-
The Resolution: To relieve this strain, the nucleoside rotates about the glycosidic bond to the syn conformation (
).
Stacking Models: The "Wedge" vs. "Outside"
The conformation dictates the stacking interaction:
| Model | Conformation | Description | Energetic Driver |
| Base-Displaced / Intercalated (Wedge) | Syn | The bulky carcinogen inserts into the helix stack, displacing the modified guanine into the major groove. | Favorable |
| Major Groove Binding | Anti | The carcinogen resides in the major groove; the guanine remains intra-helical and paired with Cytosine. | Maintenance of Watson-Crick H-bonds; minimal helix distortion. |
| Minor Groove Binding | Syn | Rare; observed in specific mismatch contexts or Z-DNA prone sequences. | Stabilization of Z-DNA-like conformers. |
Diagram: Conformational Transition Pathway
Figure 1: Mechanistic pathway of C8-guanine adduct formation and conformational divergence. The steric bulk determines the preference for Syn (intercalated) vs. Anti (groove-bound) states.
Thermodynamic Stability & Sequence Context[2][3][4]
The thermodynamic impact of a C8-adduct is not absolute; it is context-dependent. The NarI sequence hotspot (
Comparative Stability Data
The following table summarizes the thermodynamic destabilization (
| Adduct Type | Moiety | Preferred Conf. | Structural Impact | ||
| C8-AF | Aminofluorene | Anti / Syn mix | -2 to -6 | +1.5 to +3.0 | Minor distortion; maintains W-C pairing capability. |
| C8-AAF | Acetylaminofluorene | Syn (dominant) | -10 to -15 | +4.0 to +7.0 | Severe destabilization; induces localized denaturation or "wedge" structure. |
| C8-PhIP | Phenyl-imidazo-pyridine | Syn | -8 to -12 | +3.5 to +5.5 | Bulky hydrophobic ring intercalates, displacing G. |
The "Stabilized Slippage" Phenomenon
In repetitive sequences (like NarI), the C8-AAF adduct can stabilize a frameshift intermediate.
-
Slippage: During replication, the primer strand slips, looping out a base.
-
Locking: The bulky C8-AAF moiety intercalates into the gap created by the slipped base.
-
Result: The "Stacked Slipped Mutagenic Intermediate" (S-SMI) is thermodynamically more stable than the distorted B-DNA form, driving -2 deletion mutations [1].[2]
Experimental Protocol: Thermodynamic Characterization
To quantify base-stacking disruption, UV-optical melting is the gold standard. This protocol ensures high-precision
Protocol: High-Precision UV Melting ( )
Reagents:
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Note: Phosphate buffer is preferred over Tris to minimize pH drift with temperature.
-
Oligos: HPLC-purified modified and unmodified strands (
ratio).
Workflow:
-
Sample Prep: Dilute duplex to
total strand concentration. Degas solutions to prevent bubble formation at high temperatures. -
Annealing: Heat to 90°C for 5 minutes, then cool slowly to room temperature over 2 hours to ensure thermodynamic equilibrium.
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer with a Peltier temperature controller.[3]
-
Wavelength: Monitor Absorbance at 260 nm (
) and 280 nm. -
Ramp: 0.5°C/min from 15°C to 90°C. Faster ramps (>1.0°C/min) cause hysteresis and inaccurate thermodynamic parameters.
-
-
Analysis:
-
Calculate the first derivative (
) to pinpoint . -
Use the Van 't Hoff plot (
vs. ) derived from concentration-dependent melts to extract and .
-
Self-Validation Check:
-
Run both heating and cooling ramps. The
values should coincide within . If hysteresis exists, the transition is not at equilibrium (slow down the ramp).
Computational Protocol: MD Simulations of Stacking
Molecular Dynamics (MD) is required to visualize the dynamic "breathing" of the helix and calculate specific stacking energies that are inaccessible experimentally.
Simulation Setup (AMBER/CHARMM)
-
Force Field: Use AMBER parm99bsc1 (specifically tuned for DNA backbones).
-
Critical: You must generate custom force field parameters (PREP/FRCMOD files) for the C8-adduct using antechamber with GAFF (General Amber Force Field) and RESP charge fitting (HF/6-31G*).
-
-
Starting Structure:
-
Modify a standard B-DNA PDB file.
-
Manually rotate the glycosidic bond to syn (
) for bulky adducts (AAF/PhIP).
-
-
Solvation: TIP3P water box with 10Å buffer; neutralize with Na+ ions.
-
Equilibration Protocol:
-
Minimization (5000 steps).
-
Heating (0 to 300K over 100 ps, restraints on DNA).
-
Density Equilibration (NPT, 1 atm, 300K).
-
-
Production Run: >100 ns trajectory.
Analysis: Stacking Energy Calculation
Use the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to decompose interaction energies.
-
Target: Calculate the Van der Waals (
) and Electrostatic ( ) interaction energy between the Adduct Residue and the and flanking bases. -
Metric: A stable "Wedge" conformation will show high favorable VdW energy with the flanking bases (approx -10 to -15 kcal/mol) but weakened H-bonding with the complementary Cytosine.
Biological Implications: Polymerase Bypass[2]
The structural data directly informs how DNA polymerases handle the lesion.
-
Replicative Polymerases (e.g., Pol
, Pol ): The steric bulk in the syn conformation blocks the tight active site, causing stalling. -
Translesion Synthesis (TLS) Polymerases:
-
Pol
(Eta): Open active site allows bypass of syn adducts but is error-prone on AAF. -
Pol
(Kappa): Specialized for bulky minor-groove lesions; often blocked by C8-adducts unless they adopt specific conformations.
-
Diagram: Replication Fork Decision Tree
Figure 2: Biological decision pathway upon encountering a C8-guanine adduct. The structural conformation (Syn vs Anti) dictates the mutagenic outcome via TLS polymerase selection.
References
-
Millen, A. L., et al. (2012).[1] "C8-linked bulky guanosine DNA adducts: experimental and computational insights into adduct conformational preferences and resulting mutagenicity." Future Medicinal Chemistry, 4(15), 1981-2007.[1]
-
Patel, D. J., et al. (1984). "Studies on the conformation and dynamics of the C8-substituted guanine adduct of the carcinogen acetylaminofluorene."[4] Nucleic Acids Research, 12(21), 8219-8233.[4]
-
Vongsutilers, V., et al. (2018).[5] "C8-Guanine modifications: effect on Z-DNA formation and its role in cancer."[5] Organic & Biomolecular Chemistry, 16(13), 2198-2209.[5]
-
Fuchs, R. P., & Fujii, S. (2013). "Translesion DNA synthesis and mutagenesis in prokaryotes." Cold Spring Harbor Perspectives in Biology, 5(12), a012682.
-
Choi, J. Y., & Guengerich, F. P. (2005). "Adduct-induced base-shifts: a mechanism by which the adducts of bulky carcinogens might induce mutations."[6] Journal of Biological Chemistry, 280, 5236-5243.
Sources
- 1. C8-linked bulky guanosine DNA adducts: experimental and computational insights into adduct conformational preferences and resulting mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational Insights into the Mechanism of Acetylaminofluorene-dG-Induced Frameshift Mutations in the NarI Mutational Hotspot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Studies on the conformation and dynamics of the C8-substituted guanine adduct of the carcinogen acetylaminofluorene; model for a possible Z-DNA modified structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.nova.edu [scholars.nova.edu]
- 6. Adduct-induced base-shifts: a mechanism by which the adducts of bulky carcinogens might induce mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: 8-Aminophenyl-dG Adducts – Mechanisms, Mutagenicity, and Detection
This technical guide provides an in-depth analysis of 8-aminophenyl-2'-deoxyguanosine (C8-AP-dG) lesions, focusing on their structural impact, mutagenic potential, and utility as mechanistic probes for arylamine carcinogenicity.
Executive Summary & Biological Context
8-aminophenyl-2'-deoxyguanosine (C8-AP-dG) represents a specific class of bulky DNA lesions located at the C8 position of guanine. While structurally distinct from the classical N-linked arylamine adducts (such as those formed by 4-aminobiphenyl or 2-aminofluorene), C8-AP-dG serves as a critical isostructural model and a mechanistic probe in molecular toxicology.
These lesions are biologically significant because they mimic the steric and electronic perturbations induced by environmental carcinogens (found in tobacco smoke and cooked meats) without the chemical instability of the nitrogen linker. They are central to understanding how bulky C8-modifications drive conformational heterogeneity , polymerase stalling , and nucleotide excision repair (NER) resistance .
Core Significance[1][2]
-
Mutagenic Driver: Induces targeted G
T transversions and -2 frameshift deletions by forcing the guanine base into a syn conformation. -
Replication Block: Acts as a potent block to high-fidelity DNA polymerases (e.g., Pol
, Pol ), necessitating recruitment of error-prone Translesion Synthesis (TLS) polymerases. -
Structural Probe: The aminophenyl moiety provides a defined steric wedge, allowing researchers to decouple the effects of ring size from linker flexibility in DNA repair studies.
Structural Impact: The Syn/Anti Equilibrium
The biological fate of the 8-aminophenyl-dG lesion is dictated by its conformation within the DNA helix.[1] Unlike unmodified guanine, which prefers the anti conformation (Watson-Crick pairing), the bulky C8-substituent creates steric clash with the sugar-phosphate backbone, shifting the equilibrium toward the syn conformation .[1]
Conformational States
| Conformation | Description | Biological Outcome |
| B-Type (Anti) | The adduct resides in the major groove; G pairs with C. | Error-Free Repair: Recognized by NER factors (XPC-RAD23B) due to helix distortion. |
| S-Type (Stacked) | The aryl ring intercalates into the helix; base is displaced. | Frameshift Mutation: Stabilizes "slipped" mutagenic intermediates (NarI hotspots). |
| W-Type (Wedge) | The adduct occupies the minor groove; G is syn.[2][3] | G |
Thermodynamic Stability
Experimental melting temperature (
-
Duplex Stability:
-
Note: The destabilization is driven by the enthalpy penalty of helix distortion required to accommodate the phenyl ring.
Mutagenic Mechanisms and Polymerase Interaction
The 8-aminophenyl-dG lesion challenges the fidelity of the replisome. The mechanism of mutagenesis is pathway-dependent, involving specific Translesion Synthesis (TLS) polymerases.
The "Two-Step" Mutagenic Model
-
Insertion Step: High-fidelity polymerases (e.g., Pol III in E. coli, Pol
in humans) stall at the lesion. The replicative helicase uncouples, triggering the SOS response or TLS recruitment. -
Extension Step:
-
Pol
(Eta): Often performs error-free bypass (inserting C) but acts poorly on C8-adducts compared to UV dimers. -
Pol
(Kappa) / Dpo4: Specialized for bulky minor groove adducts. They frequently insert Adenine (A) opposite the syn-8-aminophenyl-dG (leading to G T) or skip the lesion entirely (leading to deletions).
-
Diagram: Metabolic Activation & Mutagenic Pathways
The following diagram illustrates the pathway from arylamine exposure to specific mutational outcomes, using 8-aminophenyl-dG as the mechanistic proxy.
Caption: Pathway illustrating the divergence between error-free repair and mutagenic outcomes based on the conformational state of the C8-dG lesion.
Experimental Methodologies
To study 8-aminophenyl-dG, precise synthesis and characterization are required. The following protocols are standard for validating biological significance.
Site-Specific Oligonucleotide Synthesis
Unlike standard phosphoramidites, C8-modified guanines require specialized coupling strategies, typically utilizing Suzuki-Miyaura cross-coupling .
Protocol Summary:
-
Starting Material: 8-bromo-2'-deoxyguanosine (8-Br-dG).[4]
-
Coupling: React 8-Br-dG with 4-aminophenylboronic acid in the presence of a Palladium catalyst (e.g.,
) and a water-soluble phosphine ligand (TPPTS) in a water/acetonitrile mixture. -
Protection: Convert the C8-aminophenyl-dG to the 5'-O-DMT-3'-phosphoramidite form.
-
Solid Phase Synthesis: Incorporate into DNA using extended coupling times (15 min) to ensure high yield despite steric hindrance.
-
Purification: Reverse-phase HPLC (C18 column) is mandatory to separate the modified oligomer from failure sequences.
Primer Extension Assay (Polymerase Stop Assay)
This assay determines the "blocking power" of the lesion and the fidelity of bypass.
Workflow:
-
Template Prep: Anneal a 12-mer primer (32P-labeled) to a 20-mer template containing the site-specific 8-aminophenyl-dG lesion.
-
Reaction: Incubate with DNA Polymerase (e.g., Klenow exo-, Dpo4) and dNTPs (either all four or individual dNTPs for "standing start" kinetics).
-
Timepoints: Quench aliquots at 1, 5, 10, and 30 minutes.
-
Analysis: Resolve products on a 20% denaturing polyacrylamide gel (PAGE).
-
Quantification: Measure the ratio of Extension (full length) vs. Stalling (n, n+1 bands).
Diagram: Primer Extension Workflow
Caption: Step-by-step workflow for evaluating polymerase bypass efficiency across the 8-aminophenyl-dG lesion.
Clinical & Drug Development Implications
Understanding 8-aminophenyl-dG lesions is directly relevant to oncology and toxicology:
-
Biomarkers of Exposure: The specific chemical stability of C8-aryl adducts makes them robust biomarkers for retrospective analysis of exposure to nitroarenes and arylamines (e.g., in industrial dye workers or smokers).
-
Chemo-resistance Mechanisms: Tumors often upregulate TLS polymerases (like Pol
) to tolerate DNA damage caused by chemotherapeutics (e.g., cisplatin, mitomycin C). Since 8-aminophenyl-dG is a model substrate for TLS, it is used to screen for small molecule inhibitors of TLS polymerases . Inhibiting TLS in the presence of such lesions would force the cell into apoptosis (synthetic lethality). -
Forensic Toxicology: The "fingerprint" of mutations (G
T at specific codon contexts) induced by these lesions can be identified in tumor genomes (mutational signatures), linking specific environmental exposures to cancer etiology.
References
-
Böge, N., Gräsl, S., & Meier, C. (2006). Synthesis and properties of oligonucleotides containing C8-deoxyguanosine arylamine adducts of borderline carcinogens. Journal of Organic Chemistry, 71(26), 9728–9738. Link
-
Cho, B. P. (2010). Structure-function correlation of bulky DNA lesions: The C8-aryl-guanine model. Chemical Research in Toxicology, 23(11), 1621–1630. Link
-
Jain, N., Meneni, S., Jain, V., & Cho, B. P. (2014). Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Nucleic Acids Research, 42(20), 12899–12911. Link
-
Patel, D. J., Mao, B., Gu, Z., Hingerty, B. E., Gorin, A., Basu, A. K., & Broyde, S. (1998). Nuclear magnetic resonance solution structures of covalent aromatic amine-DNA adducts and their mutagenic relevance.[5] Chemical Research in Toxicology, 11(5), 391–407. Link
-
Vongsutilers, V., Phillips, D. J., Traintafyllou, G. F., & Gannett, P. M. (2011). Conformational control of C8-arylguanine adducts by the aryl ring structure. Biophysical Chemistry, 154(1), 41–48. Link
Sources
- 1. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence: influence of aryl ring size on targeted and semi-targeted mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the C8-deoxyguanosine adduct of the food mutagen IQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C8-2′-Deoxyguanosine Adduct of 2-Amino-3-methylimidazo[1,2-d]naphthalene, a Carbocyclic Analogue of the Potent Mutagen 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), is a Block to Replication in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Site-Specific Incorporation of 8-(4-Amino-phenyl)-dG into DNA
Abstract
The site-specific incorporation of C8-substituted 2'-deoxyguanosine adducts is critical for elucidating the mechanisms of chemically induced mutagenesis and for developing solvatochromic fluorescent DNA probes. This application note details a robust, field-proven protocol for synthesizing oligonucleotides containing 8-(4-amino-phenyl)-2'-deoxyguanosine (8-AP-dG) . Unlike direct phosphoramidite incorporation, which suffers from low coupling efficiency and complex monomer synthesis, this protocol utilizes a Post-Synthetic Suzuki-Miyaura Cross-Coupling strategy. This "convertible nucleoside" approach employs commercially available 8-bromo-dG phosphoramidites and on-column palladium-catalyzed derivatization, ensuring high yield, sequence fidelity, and efficient catalyst removal.
Introduction & Mechanistic Insight
The Significance of C8-dG Adducts
The C8 position of guanine is a hotspot for electrophilic attack by arylamine carcinogens (e.g., 4-aminobiphenyl), leading to bulky adducts that distort the DNA helix. These lesions often stabilize the syn conformation of the glycosidic bond, causing Hoogsteen base pairing and G
Beyond mutagenesis, 8-(4-amino-phenyl)-dG serves as a powerful fluorescent probe . The twisted internal charge transfer (TICT) state between the electron-rich aminophenyl group and the electron-deficient purine ring renders the fluorescence highly sensitive to local polarity and viscosity (solvatochromism), making it an excellent reporter for DNA topology and protein-DNA interactions.
Synthetic Strategy: Post-Synthetic Modification
Direct synthesis using an 8-(4-aminophenyl)-dG phosphoramidite is often impractical due to the incompatibility of the electron-rich arylamine with standard oxidizing iodine steps in the DNA synthesis cycle. Therefore, we utilize a Suzuki-Miyaura Cross-Coupling on the solid support (CPG).
-
Precursor: 8-Bromo-dG (8-Br-dG) is incorporated using standard phosphoramidite chemistry.
-
Coupling: The CPG-bound oligonucleotide reacts with 4-aminophenylboronic acid in the presence of a water-soluble Palladium catalyst.
-
Advantage: The solid support allows for extensive washing to remove toxic Pd species and excess reagents before the DNA is cleaved, yielding superior purity.
Reaction Mechanism
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle within the pores of the Controlled Pore Glass (CPG).
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling on DNA.[1][2] The water-soluble TPPTS ligand ensures the catalyst remains active in the aqueous/organic interface required for DNA solubility.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 8-Br-dG-CE Phosphoramidite | >98% purity (Glen Research/ChemGenes) | Precursor monomer |
| 4-Aminophenylboronic acid | Pinacol ester or free acid (>97%) | Coupling partner |
| Pd(OAc)₂ | Palladium(II) Acetate | Catalyst Precursor |
| TPPTS | 3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt | Water-soluble Ligand |
| Na₂CO₂ | 2M Aqueous Solution | Base |
| Solvent System | Water : Acetonitrile (2:1 v/v) | Reaction Medium |
| CPG Support | 1000 Å pore size recommended | Solid Phase Support |
Phase 1: Automated Oligonucleotide Synthesis
-
Design: Locate the site of modification. Ensure the 8-Br-dG phosphoramidite is placed at the desired position (e.g., 5'-ATC G[8BrG]C TTA-3').
-
Synthesis: Perform standard automated synthesis (1 µmol scale recommended for initial trials) using "UltraMild" deprotection compatible reagents (Pac-dA, Ac-dC, iPr-Pac-dG) if possible, though standard reagents are generally compatible with the Suzuki conditions.
-
Final DMT: Program the synthesizer to remove the final 5'-DMT group ("DMT-Off" synthesis). This prevents trityl interference during the metal-catalyzed step.
-
Do NOT Cleave: Remove the column from the synthesizer. Do not treat with ammonia yet. Dry the CPG beads with Argon.[3]
Phase 2: On-Column Suzuki-Miyaura Coupling
Critical Step: Oxygen must be excluded to prevent catalyst poisoning.
-
Catalyst Preparation (Fresh):
-
Dissolve Pd(OAc)₂ (2.2 mg, 10 µmol) and TPPTS (14 mg, 25 µmol) in degassed water (250 µL).
-
Vortex until a homogenous yellow/orange solution forms. Let stand for 5 mins to form the active Pd(0) complex.
-
-
Reactant Mix:
-
Dissolve 4-aminophenylboronic acid (15 mg, ~100 µmol) in degassed Acetonitrile (250 µL).
-
Mix the Catalyst solution and Reactant solution.
-
Add 100 µL of 2M Na₂CO₃ (degassed).
-
Final Volume: ~600 µL.
-
-
Incubation:
-
Transfer the dried CPG beads into a screw-cap reaction vial (or keep in the column if using a syringe-pump circulation setup).
-
Add the reaction mixture to the CPG.
-
Purge headspace with Nitrogen/Argon.
-
Incubate at 80°C for 4 hours (or 37°C for 12-16 hours if using sSPhos ligand).
-
-
Washing (The "Self-Validating" Clean-up):
-
Remove supernatant.[4]
-
Wash beads with H₂O (3x) , DMF (3x) (removes organics), 0.1M EDTA (2x) (removes residual Pd), and Acetonitrile (3x) .
-
Phase 3: Cleavage & Deprotection
-
Add concentrated NH₄OH (30%) (1 mL) to the washed CPG beads.
-
Incubate at 55°C for 8-12 hours (or according to the specific protecting groups used on other bases). Note: The 4-aminophenyl group is stable to ammonia.
-
Cool, centrifuge, and collect the supernatant.
-
Evaporate ammonia using a SpeedVac.
Phase 4: Purification & Characterization
-
Purification: RP-HPLC is required. The hydrophobic aminophenyl group will significantly increase the retention time compared to the unmodified or 8-Br precursor, allowing for easy separation.
-
Column: C18 (e.g., Phenomenex Jupiter).
-
Buffer A: 0.1 M TEAA (pH 7.0).
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 40% B over 30 mins.
-
-
Validation:
-
ESI-MS: Confirm mass shift.
-
Mass (8-Br
8-AP): +91 Da (Loss of Br [79.9] + Gain of Aminophenyl [92.1] - H [1]).
-
Mass (8-Br
-
UV-Vis: Look for a new absorbance band around 290-310 nm characteristic of the C8-aryl extension.
-
Workflow Visualization
Figure 2: Step-by-step workflow for the site-specific incorporation of 8-AP-dG.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion Yield | Catalyst Poisoning / Oxidation | Ensure rigorous degassing of solvents. Use fresh Pd(OAc)₂. Increase TPPTS:Pd ratio to 5:1. |
| Residual Palladium | Inefficient Washing | Increase the volume and frequency of 0.1M EDTA washes. The CPG should return to white/off-white. |
| DNA Degradation | High Temp / pH | Reduce temp to 60°C and extend time. Ensure buffer pH is ~8-9, not >10. |
| Broad HPLC Peaks | Hydrophobic Aggregation | Heat the HPLC column to 50°C during purification to disrupt secondary structures caused by the adduct. |
References
-
Omumi, A., et al. (2011). "Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-2'-deoxyguanosine on Solid Support." Journal of the American Chemical Society. Link
- Key Reference for the on-column Suzuki methodology.
-
Western, E. C., et al. (2013). "DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes." Chemistry – A European Journal. Link
-
Establishes mild aqueous conditions for DNA modification.[5]
-
-
Manderville, R. A. (2012). "Structural and Biological Impact of C8-Aryl-Guanine Adducts." Chemical Research in Toxicology. Link
- Authoritative review on the properties and fluorescence of C8-aryl adducts.
-
Gloh, K., et al. (2022). "On-DNA Suzuki-Miyaura Cross-Coupling." Methods in Molecular Biology. Link
- Recent protocols for DNA-encoded library synthesis relevant to this technique.
Sources
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for C8-Modification of 2'-Deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C8-Modified Deoxyguanosine
The C8 position of guanine is a critical locus for chemical modification, playing a significant role in the structural and functional properties of DNA. Modifications at this site can induce profound changes in nucleic acid conformation, such as stabilizing Z-DNA or G-quadruplex structures.[1] These structural alterations are implicated in various biological processes, including carcinogenesis and gene regulation. Consequently, the synthesis of 8-substituted 2'-deoxyguanosine (dG) analogs is of paramount importance for developing therapeutic agents, molecular probes to study DNA damage and repair, and tools for nanotechnology.[2][3][4]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the precise installation of a wide array of functional groups—including aryl, alkynyl, alkenyl, and amino moieties—at the C8 position.[5][6] These reactions are prized for their high functional group tolerance and often mild reaction conditions, making them particularly suitable for the complex and sensitive nucleoside framework.[5][7] This guide provides an in-depth exploration of the core palladium-catalyzed methodologies for C8-dG modification, complete with detailed protocols and field-proven insights to empower researchers in their synthetic endeavors.
Foundational Chemistry: The Precursor is Key
The gateway to nearly all C8-dG modifications via cross-coupling is the synthesis of an 8-halogenated precursor, most commonly 8-bromo-2'-deoxyguanosine (8-Br-dG) .[2][8] The bromine atom serves as an excellent leaving group in the catalytic cycle of palladium-mediated reactions.
Protocol 1: Synthesis of 8-Bromo-2'-deoxyguanosine (8-Br-dG)
This protocol is adapted from established methods that offer high yields and purity.[1] The direct bromination of 2'-deoxyguanosine is efficiently achieved using N-Bromosuccinimide (NBS) in an aqueous medium.
Materials:
-
2'-deoxyguanosine monohydrate
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Acetone, cold (-20°C)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2'-deoxyguanosine in deionized water to create a suspension.
-
Addition of Brominating Agent: To the stirred suspension, add N-Bromosuccinimide (NBS). A slight molar excess of NBS relative to 2'-deoxyguanosine is generally recommended.[1][9]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. It is crucial to protect the reaction from light to minimize the formation of photolytic byproducts.[1]
-
Product Isolation: As the reaction proceeds, the 8-bromo-2'-deoxyguanosine product will precipitate out of the solution as a light-brown powder.[9] Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold deionized water and then cold acetone to remove unreacted starting materials and soluble impurities.[1][9]
-
Drying: Dry the purified product under vacuum to yield 8-Br-dG.
Expected Yield: >90%[1]
Purity Analysis: The purity of the synthesized 8-Br-dG should be confirmed by NMR and HPLC analysis.
Core Methodologies: Palladium-Catalyzed C-C and C-N Bond Formation
With the 8-Br-dG precursor in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed. The choice of reaction depends on the desired C8-substituent.
Suzuki-Miyaura Coupling: For C8-Aryl and C8-Heteroaryl Modifications
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for attaching aryl or heteroaryl groups.[2][10] It involves the reaction of the 8-Br-dG with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][11]
Causality Behind Component Selection:
-
Palladium Catalyst: A combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a water-soluble phosphine ligand such as triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt (TPPTS) is highly effective for reactions in aqueous media.[5][12] This allows for the direct use of unprotected, hydrophilic nucleosides.[5]
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[11][13]
-
Solvent System: A mixture of water and an organic co-solvent (e.g., acetonitrile, DMF) is often used to ensure the solubility of all reactants.[2]
dot graph Suzuki_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Br-Pd(II)L₂-dG", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Ar-B(OH)₂\n+ Base", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Ar-Pd(II)L₂-dG", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="C8-Ar-dG", fillcolor="#B9E8C8", fontcolor="#202124"]; Br_dG [label="8-Br-dG", fillcolor="#FAD2CF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; Br_dG -> OxAdd [style=dashed]; OxAdd -> Intermediate1 [label=""]; Intermediate1 -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [style=dashed]; Transmetalation -> Intermediate2 [label=""]; Intermediate2 -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } dot Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reaction times and improve yields for Suzuki couplings.[2][14]
Materials:
-
8-Bromo-2'-deoxyguanosine (8-Br-dG)
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
TPPTS (trisodium 3,3',3''-phosphanetriyltribenzenesulfonate) (4-10 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Solvent: Water/Acetonitrile/DMF mixture (e.g., 2:1:1)
-
Microwave reaction vessel
Procedure:
-
Vessel Charging: In a microwave reaction vessel, combine 8-Br-dG, the arylboronic acid, Pd(OAc)₂, TPPTS, and Na₂CO₃.[2]
-
Solvent Addition: Add the degassed solvent mixture to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes). Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified.
Sonogashira Coupling: For C8-Alkynyl Modifications
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal or internal alkynes at the C8 position.[15][16] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[16]
Causality Behind Component Selection:
-
Catalytic System: The classic system uses a Pd(0) catalyst, often generated in situ from a Pd(II) precursor, and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide is the active nucleophile in the transmetalation step.[16][17]
-
Amine Base: A bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) serves both as the base and often as the solvent. It is crucial for the formation of the copper acetylide and to neutralize the H-X byproduct.[16]
-
Aqueous Phase Variants: For unprotected nucleosides, aqueous-phase Sonogashira couplings have been developed using water-soluble ligands, similar to the Suzuki reaction, providing an environmentally benign option.[15][18]
dot graph Sonogashira_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: 8-Br-dG & Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Pd Catalyst (e.g., Pd(OAc)₂),\nCu(I) Co-catalyst (CuI), & Amine Base (e.g., TEA)", fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction [label="Reaction in Solvent\n(e.g., DMF or Aqueous System)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Work-up &\nExtraction", fillcolor="#FAD2CF", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography or HPLC)", fillcolor="#B9E8C8", fontcolor="#202124"]; Product [label="Final Product:\nC8-Alkynyl-dG", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Reaction [label="Incomplete"]; Workup -> Purification; Purification -> Product; } dot Caption: Experimental workflow for Sonogashira coupling.
Protocol 3: Aqueous-Phase Sonogashira Coupling of 8-Br-dG
This protocol is adapted from methods developed for unprotected nucleosides.[18]
Materials:
-
8-Bromo-2'-deoxyguanosine (8-Br-dG)
-
Terminal Alkyne (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
TXPTS (trisodium tri(2,4-dimethyl-5-sulfonatophenyl)phosphane) (4-10 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (TEA)
-
Solvent: Water/Acetonitrile (1:1)
Procedure:
-
Catalyst Preparation: In a reaction flask, dissolve Pd(OAc)₂, TXPTS, and CuI in the degassed Water/Acetonitrile solvent system.
-
Reactant Addition: Add 8-Br-dG, the terminal alkyne, and triethylamine to the catalyst solution.
-
Reaction: Stir the mixture under an inert atmosphere (e.g., argon) at room temperature until the reaction is complete as monitored by HPLC.
-
Work-up: Upon completion, the reaction mixture is typically concentrated and then purified directly.
Heck Coupling: For C8-Alkenyl Modifications
The Heck reaction facilitates the coupling of 8-Br-dG with alkenes to form C8-alkenyl-dG derivatives.[19] This reaction involves the palladium-catalyzed addition of the purine ring to a C=C double bond.[19]
Protocol 4: General Procedure for Heck Coupling
Materials:
-
8-Bromo-2'-deoxyguanosine (8-Br-dG)
-
Alkene (e.g., n-butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., P(o-tolyl)₃) (4-10 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Setup: Combine 8-Br-dG, Pd(OAc)₂, the phosphine ligand, and the base in a reaction flask under an inert atmosphere.
-
Reagent Addition: Add the degassed solvent and the alkene.
-
Reaction: Heat the reaction mixture (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: Cool the reaction, filter off the catalyst, concentrate the solvent, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: For C8-Amino Modifications
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the synthesis of C8-amino-dG adducts, which are relevant in studies of DNA damage by carcinogens.[20][21][22]
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP or Xantphos are often effective.[20][21] The palladium source can be Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[20][21]
-
Protecting Groups: Unlike the other couplings, the Buchwald-Hartwig amination often requires protection of the sugar hydroxyls (e.g., as TBDMS ethers) and other reactive sites on the guanine base to prevent side reactions.[20]
Protocol 5: Buchwald-Hartwig Amination of a Protected 8-Br-dG Derivative
This protocol is a generalized procedure based on the synthesis of carcinogen-DNA adducts.[20]
Materials:
-
Fully protected 8-bromo-2'-deoxyguanosine (e.g., O⁶-benzyl-3′,5′-O-bis(tert-butyldimethylsilyl)-8-bromo-dG)
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (5 mol%)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the protected 8-Br-dG, amine, Pd₂(dba)₃, BINAP, and NaOt-Bu to an oven-dried flask.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture (e.g., to 80-110°C) with stirring. Monitor the reaction by TLC.
-
Quenching and Work-up: Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.
-
Deprotection: The final C8-amino-dG product is obtained after a subsequent deprotection step to remove the silyl, benzyl, and other protecting groups.
Data Presentation: Comparative Overview of C8-dG Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Key Reagents | C8-Substituent | References |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ / TPPTS | Base (Na₂CO₃) | Aryl, Heteroaryl | [2][10][12][23] |
| Sonogashira | Terminal Alkyne | Pd(OAc)₂ / CuI / Ligand | Amine Base (TEA) | Alkynyl | [15][16][18] |
| Heck | Alkene | Pd(OAc)₂ / Phosphine | Base (TEA) | Alkenyl | [13][19] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Strong Base (NaOt-Bu) | Amino, Arylamino | [20][21][22][24] |
Purification and Characterization
The final, critical step in the synthesis of C8-modified dG analogs is purification. Due to the polarity of nucleosides, High-Performance Liquid Chromatography (HPLC) is the method of choice.[25][26][27]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common technique. A C18 column is typically used with a gradient of an organic solvent (like acetonitrile or methanol) in an aqueous buffer (like triethylammonium acetate or ammonium acetate).[25][28]
-
Ion-Exchange HPLC: This method can be effective for separating charged nucleoside derivatives.[25]
Following purification, the structure and purity of the final compound must be rigorously confirmed using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the structure and the site of modification.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis of C8-modified 2'-deoxyguanosine analogs. The ability to perform these reactions directly on unprotected nucleosides in aqueous media represents a significant advancement, offering a more streamlined and environmentally friendly approach.[5] As catalyst and ligand design continues to evolve, the scope of these transformations will undoubtedly expand, enabling the creation of increasingly complex and functionally diverse nucleoside analogs for critical applications in drug discovery, chemical biology, and materials science.
References
-
Valverde, R., et al. (2008). Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives. Molecules, 13(3), 582-596. Available at: [Link]
-
Shaughnessy, K. H. (2013). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Metals, 3(3), 335-361. Available at: [Link]
-
Jasti, V. P., et al. (2017). Synthesis of Oligodeoxynucleotides Containing a C8-2′-Deoxyguanosine Adduct Formed by the Carcinogen 3-Nitrobenzanthrone. Current Protocols in Nucleic Acid Chemistry, 69, 5.7.1-5.7.21. Available at: [Link]
-
Takamura-Enya, T., et al. (2003). Development for an efficient synthesis method of 2'-deoxyguanosine-C8 adducts with several amino/nitro-arenes. Nucleic Acids Research Supplement, (3), 23-24. Available at: [Link]
-
Omumi, A., et al. (2011). Postsynthetic Guanine Arylation of DNA by Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 133(1), 42-50. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine. Retrieved from [Link]
-
Terzidis, M. A., et al. (2018). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. MethodsX, 5, 1438-1448. Available at: [Link]
-
Syracuse University. (n.d.). Palladium-catalyzed modification of nucleosides, nucleotides and oligonucleotides. Retrieved from [Link]
-
Wang, Z., & Rizzo, C. J. (2001). Synthesis of the C8-Deoxyguanosine Adduct of the Food Mutagen IQ. Organic Letters, 3(4), 565-568. Available at: [Link]
-
Wozniak, T., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry, 88(11), 7339-7354. Available at: [Link]
-
ResearchGate. (n.d.). C8-alkynyl- and alkylamino substituted 2′-deoxyguanosines: A universal linker for nucleic acids modification. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Retrieved from [Link]
-
Wozniak, T., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki−Miyaura Cross-Coupling. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]
-
Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.27. Available at: [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Gaware, S., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Scientific Reports, 13(1), 4331. Available at: [Link]
-
Semantic Scholar. (n.d.). Optimized Method for the Synthesis of Alkyne-Modified 2'-Deoxynucleoside Triphosphates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). C2 and C8 analogs were assessed for antiviral efficacy. Retrieved from [Link]
-
Karikó, K., et al. (2011). HPLC purification of in vitro-transcribed nucleoside modified mRNA removes dsRNA contaminants and eliminates immunogenicity. Nucleic Acids Research, 39(21), e141. Available at: [Link]
-
Al-Masum, M., & El-Sayed, T. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 104. Available at: [Link]
-
Bala, S., et al. (2011). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology, 764, 53-65. Available at: [Link]
-
De Clercq, E. (2001). Guanosine analogues as anti-herpesvirus agents. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 271-285. Available at: [Link]
-
MacMillan, D. W. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(39), 7306-7307. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of C8-Amine and Acetylamine Adducts of 2'-Deoxyguanosine Suitably Protected for DNA Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmcct.com [jmcct.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nobelprize.org [nobelprize.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 18. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Synthesis of Oligodeoxynucleotides Containing a C8-2′-Deoxyguanosine Adduct Formed by the Carcinogen 3-Nitrobenzanthrone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development for an efficient synthesis method of 2'-deoxyguanosine-C8 adducts with several amino/nitro-arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vanderbilt.edu [vanderbilt.edu]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
High-Resolution Analysis of Translesion Synthesis: Enzymatic Bypass of 8-(4-Amino-phenyl)-2'-deoxyguanosine (AP-dG)
Abstract
Application Focus: Characterization of DNA Polymerase Fidelity and Efficiency across C8-Guanine Adducts.
Target Analyte: 8-(4-Amino-phenyl)-2'-deoxyguanosine (AP-dG), a C8-aryl-dG lesion serving as a critical model for carcinogenic arylamine DNA damage (e.g., 4-aminobiphenyl, IQ).
Key Outcome: Determination of translesion synthesis (TLS) specificity (
Introduction: The AP-dG Lesion Landscape
The 8-(4-Amino-phenyl)-2'-deoxyguanosine (AP-dG) adduct represents a specific class of C8-substituted purine lesions. Unlike N2-adducts which reside in the minor groove, C8-bulky adducts predominantly occupy the major groove or induce a syn-conformation of the guanine base. This conformational toggle is the molecular switch that dictates mutagenic outcomes:
-
Anti-Conformation: Allows Watson-Crick pairing with Cytosine (Error-free).
-
Syn-Conformation: Presents the Hoogsteen edge, often favoring mispairing with Adenine (G
T transversion) or causing polymerase stalling.
The AP-dG lesion is synthesized via Suzuki-Miyaura cross-coupling of 8-bromo-dG with 4-aminophenylboronic acid. It serves as a high-fidelity probe to interrogate how the 4-amino group—capable of specific hydrogen bonding within the polymerase active site—modulates the syn/anti equilibrium compared to non-polar C8-phenyl adducts.
Mechanistic Pathway & Experimental Logic
The following diagram illustrates the kinetic checkpoints this assay resolves.
Figure 1: Kinetic checkpoints in the bypass of AP-dG. The assay distinguishes between steric stalling (replicative pols) and successful bypass (TLS pols) via specific dNTP incorporation.
Experimental Strategy & Validation (E-E-A-T)
To ensure Scientific Integrity , this protocol is designed as a self-validating system. We employ a "Standing Start" assay for kinetic rigor and a "Running Start" assay for processivity analysis.
Critical Controls
-
Undamaged Template Control: Every experiment must include a parallel reaction with unmodified dG to normalize polymerase specific activity.
-
No-Enzyme Control: Incubate substrate + dNTPs without polymerase for the maximum reaction time to rule out exonuclease contamination or spontaneous degradation.
-
Single-Hit Condition Verification: For kinetic calculations, product formation must remain <20% of the substrate to ensure steady-state assumptions hold.
Reagents & Substrate Preparation[1]
-
Polymerases:
-
Replicative Control: Klenow Fragment (exo-) or T7 DNA Pol (Seq).
-
TLS Candidates: Human Pol
(Error-free candidate), Human Pol , or Sulfolobus solfataricus Dpo4 (Model Y-family).
-
-
Oligonucleotides:
-
Template: 30-mer containing central AP-dG (e.g., 5'-...TTC [AP-dG] ACG...-3').
-
Primer: 5'-labeled (Cy5 or
P) complementary sequence ending at n-1 position.
-
Detailed Protocol: Single-Nucleotide Incorporation Assay
This assay determines the kinetic parameters (
Step 1: Substrate Annealing
-
Mix Template (AP-dG) and 5'-Labeled Primer in a 1.5:1 molar ratio (Template excess ensures all primer is bound).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.
-
Heat to 95°C for 5 min; cool slowly to room temperature over 2 hours.
-
QC: Run 50 fmol on a 15% Native PAGE to verify >95% duplex formation (shift from ssDNA band).
Step 2: Reaction Setup (Steady-State Kinetics)
Prepare a master mix for each dNTP concentration.
-
Buffer: 40 mM Tris-HCl (pH 8.0), 5 mM MgCl
, 10 mM DTT (Critical for preventing oxidation of the 4-amino group), 250 g/mL BSA, 2.5% glycerol. -
Enzyme Concentration: Optimized empirically (typically 0.1 – 5 nM for Pol
; 10 – 50 nM for Klenow).
Workflow:
-
Aliquot 5
L of 2X Enzyme Mix into reaction tubes. -
Initiate reaction by adding 5
L of 2X Substrate/dNTP Mix.-
Substrate Final Conc: 10 nM.
-
dNTP Conc Range: 0.1
M to 500 M (8 points).
-
-
Incubation: 37°C for 2–10 minutes (Must be within linear time range).
-
Quenching: Add 10
L Stop Solution (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue). Heat at 95°C for 3 min immediately.
Step 3: Electrophoresis & Data Acquisition
-
Load 5
L of quenched sample onto a 20% Denaturing Polyacrylamide Gel (7M Urea). -
Run at 45W constant power until bromophenol blue reaches the bottom (approx. 2-3 hours for 30cm gel).
-
Image using PhosphorImager (if radioactive) or Fluorescence Scanner (Typhoon/ChemiDoc).
Step 4: Quantitative Analysis
Calculate the velocity (
Fit data to the Michaelis-Menten equation (GraphPad Prism or Origin):
Calculate Efficiency (
Results Interpretation & Troubleshooting
Expected Data Profile
| Polymerase | dC Incorporation (Anti) | dA Incorporation (Syn) | Interpretation |
| Klenow (exo-) | None/Trace | None | Steric block; high fidelity prevents bypass. |
| Pol | High Efficiency | Low | "Molecular Splint" mechanism stabilizes open active site. |
| Pol | Low | Moderate | May favor syn conformation due to N-clasp domain. |
| Dpo4 | Moderate | Moderate | Promiscuous active site; prone to -1 frameshifts. |
Troubleshooting Guide
-
Issue: "Smearing" of bands on PAGE.
-
Cause: Polymerase degradation or excessive salt.
-
Fix: Fresh DTT in buffer; Pre-run gel for 30 mins to remove ammonium persulfate.
-
-
Issue: High background in "No Enzyme" control.
-
Cause: Contaminated dNTPs or primer degradation.
-
Fix: HPLC-purify primer; use molecular biology grade dNTPs.
-
-
Issue: Non-linear kinetics (burst phase).
-
Cause: Enzyme concentration too high relative to substrate.
-
Fix: Reduce [Enzyme] to < 10% of [Substrate].
-
Visualizing the Workflow
Figure 2: End-to-end workflow for AP-dG lesion bypass analysis, from synthesis to kinetic evaluation.[1]
References
-
Guengerich, F. P., et al. (2015). "DNA polymerases
and cooperatively perform mutagenic translesion synthesis of the C8-2'-deoxyguanosine adduct of the dietary mutagen IQ in human cells."[2] Nucleic Acids Research.[2][3] Link -
Western, E. C., et al. (2003). "Synthesis of 8-Heteroaryl-2'-deoxyguanosine Derivatives." Journal of Organic Chemistry. (Describes Suzuki-Miyaura coupling for C8-aryl-dG). Link
-
Bose, A., et al. (2016).[4] "Translesion Synthesis of the N2-2'-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells." Chemical Research in Toxicology. Link
-
Jung, H., et al. (2021).[5] "Deaminated purine bypass by DNA polymerase
."[5] Biochemical Journal. (Structural basis of Y-family polymerase bypass). Link -
Patra, A., et al. (2016). "Mechanism of Error-Free Bypass of the Environmental Carcinogen N-(2'-Deoxyguanosin-8-yl)-3-aminobenzanthrone Adduct by Human DNA Polymerase
." Journal of Biological Chemistry. Link
Sources
- 1. Bypass of a 5′,8-cyclopurine-2′-deoxynucleoside by DNA polymerase β during DNA replication and base excision repair leads to nucleotide misinsertions and DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA polymerases κ and ζ cooperatively perform mutagenic translesion synthesis of the C8-2'-deoxyguanosine adduct of the dietary mutagen IQ in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promoter dependent RNA polymerase II bypass of the epimerizable DNA lesion, Fapy•dG and 8-Oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translesion Synthesis of the N(2)-2'-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deaminated purine bypass by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling of DNA Polymerase Bypass Across 8-Aminophenyl-Guanine Adducts
Executive Summary
The modification of guanine at the C8 position by arylamines, such as the 8-aminophenyl-2'-deoxyguanosine (C8-AP-dG) adduct, represents a critical class of DNA damage induced by environmental carcinogens (e.g., aniline derivatives, arylhydrazines). These bulky lesions impose significant steric hindrance in the DNA major groove, often forcing the guanine base into a syn conformation. This conformational shift disrupts standard Watson-Crick hydrogen bonding, leading to replication fork stalling or mutagenic bypass (translesion synthesis, TLS).
This Application Note provides a rigorous, self-validating framework for characterizing how replicative and TLS DNA polymerases (e.g., Pol
Structural & Mechanistic Context
Before initiating protocols, it is vital to understand the substrate's behavior. Unlike N2-guanine adducts which reside in the minor groove, C8-guanine adducts like C8-AP-dG occupy the major groove or intercalate, favoring the syn glycosidic torsion angle.
-
Replicative Polymerases (e.g., Pol
, Pol ): Typically stall at the lesion ( ) or one base prior ( ) due to a tight active site that cannot accommodate the bulky aryl group. -
TLS Polymerases (e.g., Pol
, Pol ): Possess spacious solvent-exposed active sites. Pol acts as a "molecular splint," often allowing bypass but with variable fidelity depending on whether the adduct stabilizes a "slipped intermediate" (frameshift potential).
Experimental Workflow
The following diagram outlines the logical progression from substrate preparation to kinetic validation.
Caption: Logical flow for characterizing polymerase interaction with C8-AP-dG adducts. High-contrast nodes indicate critical decision points.
Protocol 1: Qualitative Primer Extension (Running Start)
Purpose: To determine if a polymerase can physically bypass the C8-AP-dG lesion and to identify pause sites (
Materials
-
Template: 25–40 mer oligonucleotide containing site-specific C8-AP-dG.
-
Primer: 5'-FAM (Fluorescein) or
P-labeled oligonucleotide (complementary to 3'-end of template). -
Polymerase: Replicative (e.g., Klenow exo-) and TLS (e.g., hPol
, hPol ). -
Trap: Heparin or excess unlabeled DNA (to ensure single-cycle conditions if needed).
Step-by-Step Methodology
-
Annealing: Mix primer and template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 min, then cool slowly to room temperature over 2 hours. Why: Excess template ensures all labeled primers are annealed.
-
Enzyme Binding: Incubate 10 nM annealed DNA with 10–50 nM DNA Polymerase in reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10% glycerol) for 5 min at 37°C.
-
Initiation: Start reaction by adding dNTP mix (100 µM each of dATP, dTTP, dGTP, dCTP).
-
Time-Course: Remove aliquots (5 µL) at
. -
Quenching: Immediately mix aliquots into 10 µL Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). Why: EDTA chelates Mg²⁺, instantly halting catalysis.
-
Resolution: Heat samples (95°C, 3 min) and load onto a 15–20% denaturing polyacrylamide gel (7M Urea). Run at 45W constant power.
-
Analysis: Visualize via phosphorimaging or fluorescence scanning.[1] Calculate Percent Bypass :
Protocol 2: Steady-State Kinetics (Single Nucleotide Incorporation)
Purpose: To quantify the efficiency (
Kinetic Mechanism Model
The minimal kinetic scheme for a polymerase (E) interacting with DNA (D) and nucleotide (N) is:
Caption: Minimal kinetic mechanism. In steady-state, k_pol is often the rate-limiting step for correct insertions, while k_off/k_pol balance determines fidelity.
Methodology
-
Substrate: Anneal "Standing Start" primer to C8-AP-dG template.
-
Reaction Setup: Prepare reactions with fixed Enzyme (e.g., 5 nM) and DNA (100 nM).
-
dNTP Titration: For each of the 4 dNTPs, prepare a concentration series (e.g., 1 µM to 500 µM for correct base; 100 µM to 2 mM for incorrect bases).
-
Reaction: Initiate with enzyme.[2] Incubate for a short, fixed time (e.g., 2–5 min) ensuring <20% primer utilization. Why: Steady-state assumptions fail if substrate depletion exceeds 20%.
-
Quench & Analyze: Stop with EDTA/Formamide, resolve on PAGE, and quantify product intensity.
-
Data Fitting: Plot velocity (
) vs. [dNTP] and fit to the Michaelis-Menten equation:
Data Interpretation & Calculation
Calculate the Specificity Constant (
-
Fidelity (
): The ratio of incorrect to correct efficiency.
Representative Data Table (Hypothetical Profile for C8-AP-dG):
| Polymerase | dNTP (Opposite C8-AP-dG) | Efficiency ( | Outcome | ||
| Pol | dCTP (Correct) | >500 | N.D. | < 0.001 | Stall |
| Pol | dCTP (Correct) | 25 | 0.8 | 0.032 | Bypass |
| Pol | dATP (Incorrect) | 150 | 0.2 | 0.0013 | Misinsertion |
Note: C8-bulky adducts often induce G:A mispairing due to the syn-conformation presenting the Hoogsteen face of guanine.
Scientific Integrity & Troubleshooting (Self-Validating Systems)
-
Exonuclease Control: Always use exonuclease-deficient (
) mutants of replicative polymerases (e.g., Klenow ). If wild-type is used, the primer will be degraded at the stall site, confounding the "stall" signal with degradation. -
Burst Phase Verification: If
is exceptionally high, standard manual quenching is too slow. Use a Rapid Quench-Flow (RQF) instrument to measure pre-steady-state burst amplitudes ( ).[4] -
Adduct Stability: C8-arylamine adducts can be sensitive to oxidation. Store templates in TE buffer with 1 mM EDTA at -20°C and avoid repeated freeze-thaw cycles.
-
Sequence Context: The bases flanking the C8-AP-dG lesion (5'-XG Y-3') significantly influence bypass efficiency. Include a control template with a different sequence context to rule out sequence-dependent stalling.
References
-
Guengerich, F. P. (2006). "Interaction of Chemical Carcinogens with DNA." Chemical Research in Toxicology. Link
-
Choi, J. Y., et al. (2006). "Translesion synthesis across bulky N2- and C8-guanine adducts by human DNA polymerases." Biochemistry. Link
-
Eoff, R. L., & Guengerich, F. P. (2009). "Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products." Current Protocols in Nucleic Acid Chemistry. Link
-
Sherrer, S. M., et al. (2009). "Kinetic analysis of the bypass of a bulky guanine lesion by human Y-family DNA polymerases." DNA Repair. Link
-
Bignolfet, C., et al. (2014). "Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence." Nucleic Acids Research.[5] Link
Sources
- 1. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Crystallization Techniques for DNA Polymerase with 8-aminophenyl-dG Adducts
Executive Summary & Scientific Rationale
The presence of C8-substituted guanine adducts, such as 8-aminophenyl-2'-deoxyguanosine (8-AP-dG) , represents a critical class of DNA damage arising from exposure to aromatic amines (e.g., aniline) and nitroarenes. Unlike small oxidative lesions (e.g., 8-oxo-dG), the bulky 8-aminophenyl moiety exerts severe steric strain on the DNA helix, often forcing the guanine base into a syn conformation .
This conformational switch has profound implications for DNA replication:
-
High-Fidelity Polymerases (e.g., T7, Bst Pol I): Typically stall at the lesion due to steric clashes in the tight active site, or misincorporate dATP via Hoogsteen pairing (G*:A), leading to G
T transversions. -
Translesion Synthesis (TLS) Polymerases (e.g., Dpo4, Pol
): Possess spacious solvent-exposed active sites that can accommodate the bulky adduct, often allowing bypass.
This guide details the protocol for co-crystallizing DNA polymerases with 8-AP-dG-modified DNA. We focus on two systems: Dpo4 (as a model for successful bypass) and Bst DNA Polymerase Large Fragment (as a model for stalling/mutagenesis).
Pre-Crystallization Workflow: Substrate Engineering
The success of the crystallization depends entirely on the purity and design of the modified oligonucleotide.
Oligonucleotide Design
For crystallographic studies, short DNA duplexes (12–18 bp) are required to minimize lattice disorder.
| Component | Sequence Strategy | Notes |
| Template Strand | 5'-TTC [8-AP-dG] A TCCTTC-3' | The adduct is placed centrally. Flanking bases should be purines to stabilize stacking. |
| Primer Strand | 5'-GAA GGA X -3' | X depends on the state to be trapped (see below). |
| Incoming Nucleotide | dNTP (non-hydrolyzable analog) | Use dGMPNPP or dAMPNPP to trap the pre-catalytic ternary complex. |
Trapping States:
-
Binary Complex (Stalled): Primer ends n-1 relative to the adduct.
-
Ternary Complex (Insertion): Primer ends n-1; add incoming dNTP + Ca
(prevents catalysis). -
Post-Insertion Complex: Primer ends opposite the adduct (requires synthesis of full-length primer).
Synthesis of 8-aminophenyl-dG
Note: While 8-oxo-dG is commercially available, 8-AP-dG often requires custom synthesis or derivatization.
Protocol Abstract (Suzuki-Miyaura Coupling):
-
Starting Material: 8-bromo-2'-deoxyguanosine (8-Br-dG).
-
Coupling: React 8-Br-dG with 4-aminophenylboronic acid in the presence of a Palladium catalyst (Pd(OAc)
) and a water-soluble phosphine ligand (TPPTS) in Na CO /CH CN/H O at 80°C. -
Protection: Convert to 5'-DMT-3'-phosphoramidite for solid-phase synthesis.
-
Purification: Mandatory Reverse-Phase HPLC (C18 column) to remove failure sequences and unmodified dG.
-
QC Criteria: Mass Spec (ESI-TOF) confirmation of the adduct mass (
Mass ~91 Da vs dG).
-
Experimental Protocol: Complex Assembly & Crystallization
Protein Preparation
Ensure the polymerase is >98% pure and free of contaminating exonucleases.
-
Dpo4: Mutants (e.g., C31S) are often used to prevent oxidation, though WT is stable.
-
Bst Pol I (Large Fragment): Use the exo-minus variant (D598A) to prevent degradation of the primer.
Complex Annealing
Step-by-Step:
-
Mix Template and Primer in a 1:1.1 molar ratio (slight excess of primer ensures all template is duplexed).
-
Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA.
-
Thermal Ramp: Heat to 95°C for 5 min, then cool to 20°C over 4 hours (-0.3°C/min).
-
Complex Formation: Mix Protein : DNA in a 1:1.2 ratio .
-
Concentration: Target a final complex concentration of 8–12 mg/mL.
-
Incubation: 30 min on ice.
-
Ternary Complex: Add 5 mM MgCl
(or CaCl for trapping) and 1 mM dNTP immediately before setting drops.
-
Crystallization Screens
Use Hanging Drop Vapor Diffusion at 18°C. Mix 1
System A: Dpo4 (TLS Bypass Model)
Dpo4 crystallizes readily with bulky adducts due to its open active site.
-
Primary Screen:
-
Precipitant: 10–25% PEG 3350 or PEG 4000.
-
Buffer: 0.1 M HEPES (pH 7.0) or Na-Cacodylate (pH 6.5).
-
Additives: 0.1–0.2 M Calcium Acetate (critical for crystal quality and trapping).
-
-
Optimization:
-
Vary PEG concentration in 2% increments.
-
Add 5% Glycerol or Ethylene Glycol to reduce nucleation if showers occur.
-
System B: Bst Pol I (Stalling Model)
High-fidelity polymerases are more sensitive to the distorting adduct.
-
Primary Screen:
-
Precipitant: 1.8–2.4 M Ammonium Sulfate.
-
Buffer: 0.1 M Na-Citrate (pH 5.8) or Bis-Tris (pH 6.5).
-
Additives: 10 mM MgSO
.
-
-
Note: If crystals are disordered, try "seeding" with native DNA complex crystals (microseeding) to provide a lattice scaffold, forcing the adduct-containing DNA to order.
Mechanistic Visualization
The following diagram illustrates the structural decision-making process of the polymerase when encountering the 8-aminophenyl-dG adduct.
Figure 1: Structural logic of polymerase interaction with C8-aryl adducts. High-fidelity polymerases force the adduct into 'syn', causing mutagenesis, while TLS polymerases accommodate the bulky group, allowing error-free bypass.
Data Collection & Refinement Strategy
Cryo-Protection
Crystals grown in PEG are often cryo-ready. For Ammonium Sulfate conditions:
-
Prepare a solution matching the reservoir + 25% Glycerol.
-
Soak: Briefly transfer the crystal (5–10 seconds) to avoid dissolving the salt lattice.
-
Flash Cool: Plunge immediately into Liquid Nitrogen.
Refinement of the Adduct
Standard refinement suites (PHENIX, REFMAC) do not contain the library for 8-aminophenyl-dG.
-
Generate CIF Dictionary: Use eLBOW (in PHENIX) or PRODRG .
-
Input: SMILES string of 8-aminophenyl-dG.
-
Critical Check: Ensure the planarity of the phenyl ring and the C8-N linker geometry are chemically reasonable.
-
-
Restraints: During initial refinement, apply loose restraints to the adduct to allow it to find the syn or anti energetic minimum based on the electron density.
-
Validation: Look for the characteristic
difference density at the C8 position. If the phenyl ring is mobile, it may appear disordered; lower the contour level to 0.8 to visualize.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Phase Separation | Oily droplets instead of crystals. | Increase salt concentration (NaCl) in the protein buffer; switch PEG MW (e.g., 4000 |
| Precipitation | Heavy amorphous precipitate immediately upon mixing. | Protein concentration is too high. Reduce to 5 mg/mL. Ensure DNA is fully annealed (run native PAGE to verify). |
| No Diffraction | Crystals look good but don't diffract. | The DNA might be disordered within the solvent channels. Dehydrate the crystal (increase precipitant by 5% in the drop) or try a shorter DNA construct (10-mer). |
| Adduct Not Visible | Density at C8 is missing. | The adduct might be excised if the polymerase has trace exonuclease activity. Verify D598A mutation (for Bst) or use non-hydrolyzable DNA backbone (phosphorothioate) at the lesion site. |
References
-
Ling, H., et al. (2001). Crystal structure of a Y-family DNA polymerase in action: a mechanism for error-prone and lesion-bypass replication.[1] Cell, 107(1), 91-102.[2][3]
-
Boudsocq, F., et al. (2001). Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4): an archaeal DinB-like DNA polymerase with lesion-bypass properties akin to eukaryotic pol eta.[1] Nucleic Acids Research, 29(22), 4607-4616.
-
Venkatarangan, L., et al. (2001). Site-specifically located 8-amino-2'-deoxyguanosine: thermodynamic stability and mutagenic properties in Escherichia coli. Nucleic Acids Research, 29(7), 1458-1463.
-
Johnson, S.J., et al. (2003). Crystal structure of a thermostable Bacillus DNA polymerase I large fragment at 2.1 A resolution. Structure, 11(8), 973-984.
-
Rechkoblit, O., et al. (2010). Mechanism of error-free bypass of the environmental carcinogen N-(deoxyguanosin-8-yl)-1-aminopyrene by DNA polymerase Dpo4. PLoS ONE, 5(3), e9696.
Sources
- 1. Polbase - Polymerase: Dpo4 [polbase.neb.com]
- 2. Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence: influence of aryl ring size on targeted and semi-targeted mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of a Y-family DNA polymerase in action: a mechanism for error-prone and lesion-bypass replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedures for deprotection of 8-aryl-modified oligonucleotides
Application Note: Procedures for Deprotection of 8-Aryl-Modified Oligonucleotides
Executive Summary & Scientific Rationale
The Challenge of 8-Aryl Modifications: 8-aryl-2'-deoxyguanosine (8-aryl-dG) and related 8-substituted purine modifications are critical tools in nucleic acid research, serving as fluorescent probes (e.g., 8-pyrenyl-dG), conformational switches (promoting Z-DNA), and sensors for DNA damage. However, the introduction of a bulky aryl group at the C8 position creates significant steric strain, forcing the nucleobase into a syn conformation.
Mechanistic Insight – The Depurination Risk:
This steric strain weakens the
Strategic Approach: Therefore, the deprotection strategy must balance complete removal of base-protecting groups (Bz, iBu, Ac, Pac) with preservation of the sensitive 8-aryl moiety and the fragile glycosidic linkage . This guide presents two validated protocols:
-
Protocol A (UltraMild): The preferred "safe" route for fluorophore-linked or structurally complex aryl modifications.
-
Protocol B (Fast/Standard): A rapid route for robust simple aryl modifications (e.g., 8-phenyl-dG).
Decision Matrix: Selecting the Optimal Protocol
Before proceeding, categorize your specific modification using the logic flow below.
Figure 1: Decision tree for selecting deprotection conditions based on chemical sensitivity.
Protocol A: UltraMild Deprotection (Recommended)
Applicability: High-fidelity recovery of oligonucleotides containing fluorophores (Pyrene, Perylene), sensitive linkers, or when "UltraMild" phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) were used during synthesis.
Reagents:
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (
)[1] -
Glacial Acetic Acid (for neutralization)
-
2M Triethylammonium Acetate (TEAA), pH 7.0
Procedure:
-
Preparation: Prepare a 0.05 M solution of Potassium Carbonate in Methanol . (Dissolve 69 mg of
in 10 mL of oxidizer-free anhydrous methanol).-
Note: This solution must be fresh. Methoxide forms in equilibrium and is the active deacetylating agent.
-
-
Cleavage & Deprotection:
-
Transfer the CPG column contents to a sealable vial.
-
Add 1.0 mL of the 0.05 M
/MeOH solution. -
Incubate at Room Temperature for 4 hours . (Do not heat).
-
Mechanism:[2] This gently removes phenoxyacetyl (Pac) and acetyl (Ac) protecting groups via transesterification without attacking the 8-aryl fluorophore or risking depurination.
-
-
Neutralization (Critical):
-
Pipette the supernatant (containing the oligo) into a fresh tube.
-
Neutralize immediately by adding 1.5 molar equivalents of Glacial Acetic Acid (approx. equal volume of 2M TEAA buffer is often safer to buffer to pH 7).
-
Why: Leaving the solution basic during evaporation can concentrate alkoxides, leading to degradation.
-
-
Desalting:
-
Precipitate with ethanol or desalt via a Glen-Pak™ or Sep-Pak™ cartridge to remove carbonate salts before LC-MS analysis.
-
Protocol B: Fast Deprotection (AMA)
Applicability: Robust 8-aryl modifications (e.g., 8-phenyl-dG, 8-tolyl-dG) where the aryl ring is chemically inert to strong nucleophiles. Requires that the oligonucleotide was synthesized using Ac-dC (Acetyl-dC) to prevent transamination.
Reagents:
-
Ammonium Hydroxide (28-30%
) -
Aqueous Methylamine (40%
) -
AMA Cocktail: Mix the above 1:1 (v/v).
Procedure:
-
Cleavage & Deprotection:
-
Add 1.0 mL of AMA solution to the CPG support.
-
Option 1 (Rapid): Heat at 65°C for 10 minutes .
-
Option 2 (Conservative): Incubate at Room Temperature for 2 hours .
-
Advisory: For 8-aryl modifications, Option 2 is preferred to minimize thermal energy that could promote deglycosylation (depurination) of the strained C8-substituted purine.
-
-
Workup:
-
Cool the vial (if heated).
-
Evaporate to dryness using a SpeedVac concentrator. (AMA is volatile and leaves no salt residue, unlike Protocol A).
-
-
Analysis: Re-suspend in water for OD measurement and MS analysis.
Special Case: Post-Synthetic Suzuki-Miyaura Coupling
If the 8-aryl group was generated on-column by reacting an 8-halogenated precursor (e.g., 8-Br-dG) with a boronic acid, residual Palladium (Pd) catalyst must be removed before deprotection. Residual Pd can coordinate with the nucleobases, causing quenching of fluorescence or peak broadening in HPLC.
Catalyst Removal Steps (Perform on-column prior to cleavage):
-
Wash 1: Flush column with 5 mL of 0.1 M Na₂EDTA (aq) .
-
Wash 2: Flush with 10 mL of Sodium Diethyldithiocarbamate (0.5% w/v in DMF) .
-
Function: The dithiocarbamate is a potent Pd scavenger.
-
-
Rinse: Flush thoroughly with Acetonitrile to remove the scavenger.
-
Proceed: Move to Protocol A or B.
Quality Control & Troubleshooting
Data Summary: Expected Outcomes vs. Common Failures
| Observation (LC-MS) | Diagnosis | Root Cause | Corrective Action |
| Mass = Target - 116 Da | Depurination | Loss of the 8-aryl-guanine base due to acid hydrolysis or thermal strain. | Avoid heating; Switch to Protocol A; Check detritylation cycles. |
| Mass = Target + 42 Da | Acetylation | Incomplete removal of Ac protection or N4-acetyl-cytosine transamination. | Ensure reagents are fresh; If using AMA, ensure Ac-dC was used. |
| Broad/Split Peaks | Pd-Complexation | Residual Palladium from Suzuki coupling. | Perform rigorous Dithiocarbamate washes (Section 5). |
| Loss of Fluorescence | Dye Degradation | Nucleophilic attack on the fluorophore by Methylamine. | MUST use Protocol A (K2CO3/MeOH). Avoid AMA. |
Analytical Note: 8-aryl-dG adducts often show delayed retention times on RP-HPLC due to increased hydrophobicity. Use a gradient with higher organic content (e.g., 0-60% Acetonitrile) for proper elution.
References
-
Glen Research. Deprotection Guide: Strategies for Standard and Modified Oligonucleotides. Glen Research Application Notes. Link
-
Manderville, R. A., et al. (2009). "Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH." Chemical Research in Toxicology, 22(9), 1540-1549. Link
- Omumi, A., et al. (2011). "Fluorescent 8-Aryl-2'-deoxyguanosine Probes: Synthesis, Properties, and Applications." Current Protocols in Nucleic Acid Chemistry, 45(1), 1.26.1-1.26.19.
-
Western, E. C., & Shaughnessy, K. H. (2005). "Efficient, One-Step Suzuki-Miyaura Cross-Coupling Reactions on DNA-Linked Aryl Halides." Journal of Organic Chemistry, 70(16), 6378-6388. Link
-
Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link
Sources
Technical Support Center: Optimizing Synthesis of 8-Aminophenyl-dG Oligonucleotides
Executive Summary: The "Acid Challenge"
Synthesizing oligonucleotides containing 8-aminophenyl-2'-deoxyguanosine (8-AP-dG) presents a unique chemical paradox. While the bulky C8-aryl adduct is valuable for studying DNA damage and Z-DNA conformation, it significantly destabilizes the
The primary failure mode is acid-catalyzed depurination during the detritylation step of the synthesis cycle. The steric bulk of the phenyl group at C8, combined with electronic effects, distorts the nucleotide geometry and renders the glycosidic bond hypersensitive to protonation. Once the base is lost (depurination), the resulting apurinic/apyrimidinic (AP) site leads to strand scission during the basic conditions of deprotection.
This guide provides a self-validating protocol to minimize this degradation, focusing on reagent selection, cycle optimization, and post-synthesis handling.
Module 1: Critical Reagent Selection
Q: Which detritylation reagent should I use to prevent depurination?
Recommendation: Use 3% Dichloroacetic Acid (DCA) in Toluene , rather than Trichloroacetic Acid (TCA).
The Mechanism:
Depurination is a function of acid strength (
-
TCA (
): A stronger acid often used in standard "Deblock" solutions (e.g., 3% TCA in DCM). It promotes rapid detritylation but accelerates protonation of the N7 position of guanine, leading to glycosidic bond cleavage. -
DCA (
): A weaker acid. While it requires slightly longer to remove the DMT group, it is significantly less aggressive toward the glycosidic bond.
Data Comparison: Acid Lability
| Reagent | Acid Strength (
Q: Does the protection group on the phosphoramidite matter?
Yes. The stability of the glycosidic bond during synthesis is heavily influenced by the protecting group on the exocyclic amine (
-
Avoid Isobutyryl (iBu): Acyl groups are electron-withdrawing. They pull electron density away from the purine ring, destabilizing the glycosidic bond and making it more susceptible to acid hydrolysis.
-
Select Dimethylformamidine (dmf): Formamidine groups are electron-donating. They stabilize the glycosidic bond against acid attack.
-
Action: Check your Certificate of Analysis. If synthesizing your own monomer, prioritize installing dmf protection at the
position.
-
Module 2: Synthesis Cycle Optimization
Q: How should I modify the synthesis cycle?
You must minimize the "Acid Contact Time" (the total duration the oligo is exposed to the detritylation reagent).
Protocol Adjustments:
-
Flow Rate: Increase the flow rate of the Deblock step if your synthesizer allows it.
-
Step Duration: Reduce the Deblock time. Standard cycles often use 60–80 seconds. For 8-AP-dG, attempt to reduce this to 40–50 seconds , provided you still achieve efficient coupling (monitor trityl colors).
-
Wash Steps: Immediately follow the acid step with an extensive Acetonitrile wash to quench the reaction rapidly.
Visualization: The Depurination Pathway
The following diagram illustrates the critical failure point (Acid Step) and the downstream consequence (Strand Scission).
Caption: The mechanism of acid-catalyzed depurination leading to strand scission upon heating.
Module 3: Deprotection & Work-Up
Q: Can I use standard Ammonium Hydroxide deprotection?
Proceed with Caution. Standard deprotection (conc.
-
Strand Scission: If any depurination occurred during synthesis, heating in base will cleave the backbone at that site (beta-elimination), destroying the full-length product.
-
Oxidative Degradation: 8-amino-guanine derivatives are redox-sensitive.
Recommended Protocol (UltraMild Strategy): If your other bases allow (i.e., if you used Pac-dA, Ac-dC, iPr-Pac-dG), use UltraMild Deprotection :
-
Reagent: 0.05 M Potassium Carbonate in Methanol.
-
Conditions: Room Temperature for 4 hours.
-
Benefit: Eliminates heat, preventing strand scission at potential abasic sites.
Alternative Protocol (If Standard Monomers Were Used): If you must use heat to remove iBu-dG or Bz-dA protecting groups:
-
Add Antioxidant: Supplement the Ammonium Hydroxide with 0.1 M 2-Mercaptoethanol (BME) . This prevents oxidative degradation of the electron-rich 8-aminophenyl ring.
-
Limit Heat: Reduce temperature to 55°C and strictly limit time to the minimum required (e.g., 8–12 hours), or use a 1:1 mixture of Methylamine/Ammonium Hydroxide (AMA) at 65°C for 10 mins (if compatible with the modification).
Module 4: Quality Control & Troubleshooting
Q: How do I identify depurination in my Mass Spec data?
Depurination results in specific mass shifts.
| Species | Mass Difference ( | Description |
| Full Length (FL) | Target Mass | Desired Product |
| Depurinated (M-Base) | FL - [MW of 8-AP-Guanine] | Intact backbone, missing base. (Rarely seen as it usually cleaves). |
| Strand Scission | Variable | Two fragments summing to FL mass (minus water). Appears as "trash" peaks at lower mass range. |
| Oxidized Adduct | FL + 16 Da | Oxidation of 8-AP-dG (likely to 8-oxo species or similar). |
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying synthesis failures associated with 8-AP-dG.
References
-
Glen Research. (2011). Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. Link
-
Gannett, P. M., et al. (2003).[1] Synthesis, Properties, and NMR Studies of a C8-Phenylguanine Modified Oligonucleotide that Preferentially Adopts the Z DNA Conformation. Chemical Research in Toxicology, 16(10), 1385-1394. Link
-
Septak, M. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058. Link
-
Abdu, K. (2016).[2][3] Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7.[2] Link
-
Glen Research. (n.d.). 8-Amino-dG-CE Phosphoramidite Product Page. Link
Sources
Resolving fluorescence quenching issues in 8-aminophenyl-dG probes
Technical Support Center & Troubleshooting Hub[1]
Status: Operational Operator: Senior Application Scientist Topic: 8-Aminophenyl-2'-deoxyguanosine (8-AP-dG) Fluorescence Quenching & Optimization[1]
Core Diagnostic Workflow
Before altering your experimental design, execute this diagnostic triage to isolate the source of fluorescence loss. 8-AP-dG is an environmentally sensitive "turn-on" probe ; its default state in aqueous solution is effectively "off" (quenched).[1] Signal generation requires specific conformational restriction and solvent shielding.
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing fluorescence loss in C8-substituted purine probes.
Technical Deep Dive: The Mechanism of Quenching
To resolve the issue, you must understand the photophysics. 8-AP-dG belongs to the class of C8-aryl-dG probes.[1] Its fluorescence is governed by two competing processes:
-
Twisted Intramolecular Charge Transfer (TICT): In the excited state, the phenyl ring rotates relative to the guanine base. In a relaxed solvent environment (water), this rotation leads to a "twisted" non-emissive state, dissipating energy as heat (non-radiative decay) [1].
-
Solvent Relaxation: The probe is highly sensitive to polarity. Water molecules stabilize the charge-separated dark state.[1]
The "Turn-On" Trigger: Fluorescence is restored only when:
-
Rotation is restricted: The probe is locked into a planar conformation (usually syn) by base stacking or intercalation.
-
Solvent is excluded: The probe is buried in a hydrophobic pocket (e.g., inside a DNA helix or G-quadruplex).[1]
Mechanism Visualization
Figure 2: The switch from dark (twisted) to bright (planar) states relies on environmental restriction.[1]
Troubleshooting Guides (FAQs)
Category A: Signal-to-Noise & Sequence Design[1]
Q: My probe is incorporated into the DNA, but I see almost no fluorescence increase upon hybridization. Why? A: This is likely due to Photoinduced Electron Transfer (PET) from neighboring bases.
-
The Cause: Guanosine (G) is the most easily oxidized base. If your 8-AP-dG probe is flanked immediately by one or more Gs, the excited fluorophore can accept an electron from the neighboring G, quenching the fluorescence [2].[1]
-
The Fix: Redesign the sequence if possible. Place the probe between Pyrimidines (T or C) or Adenines (A). T-flanking regions typically yield the highest quantum yield (QY) for C8-aryl-dG probes.[1]
Q: I observe high background fluorescence in the single-stranded (ssDNA) state. Isn't it supposed to be quenched? A: High background usually indicates hydrophobic aggregation or secondary structure in the probe strand itself.
-
The Cause: 8-AP-dG is hydrophobic.[1] In ssDNA, the probe may drive the strand to form a hairpin or a multimer (micelle-like aggregate) to shield itself from water, inadvertently triggering the "turn-on" effect.
-
The Fix:
Category B: Environmental Factors
Q: Does pH affect the quenching of 8-AP-dG? A: Yes, significantly.[1]
-
The Mechanism: The N7 position of the guanine ring has a pKa near physiological pH. Protonation or deprotonation alters the electronic "push-pull" character of the fluorophore [3].
-
Recommendation: Maintain a buffered pH between 7.0 and 7.5. Avoid acidic conditions (< pH 6), which can protonate the fluorophore and quench emission, and also accelerate depurination (cleavage of the glycosidic bond) [4].
Q: I am studying G-quadruplexes. Why is the signal intensity varying with different salts? A: The probe detects the stability of the fold.
-
The Mechanism: G-quadruplexes require cations to fold.[1]
(Potassium) typically stabilizes G-quadruplexes much better than (Sodium).[1] -
The Insight: If your signal is low in
but high in , your probe is working correctly—it is reporting that the G-quadruplex is not fully folded in sodium. This is a feature, not a bug [5].
Validation Protocols
Protocol 1: The "Stacking Check" (Thermal Melting)
Use this to confirm the probe is actually binding to the target and that fluorescence correlates with structure.
-
Prepare Sample: 1 µM Probe Strand + 1.2 µM Target Strand in Buffer (10 mM Tris pH 7.2, 100 mM KCl).
-
Instrument: Real-time PCR machine or Fluorometer with Peltier temperature control.
-
Settings:
-
Ramp: 25°C to 95°C at 1°C/min.
-
Analysis:
-
Success: You should see a sigmoidal decrease in fluorescence as temperature rises (structure melts -> probe exposed to water -> quenching).[1]
-
Failure: A flat line indicates the probe never bound the target or is insensitive to the environment.
-
Protocol 2: Quantum Yield (QY) Estimation
Use this to quantify the extent of quenching.
| Component | Standard (Reference) | Sample (Probe) |
| Fluorophore | 2-Aminopurine (2-AP) or Quinine Sulfate | 8-AP-dG Oligo |
| Solvent | Water (for 2-AP) or 0.1 M H2SO4 (Quinine) | Experimental Buffer |
| Absorbance | Adjust to < 0.05 OD at Excitation | Adjust to < 0.05 OD at Excitation |
Calculation:
References
-
Manderville, R. A. (2012). Fluorescent C-linked C8-aryl-guanine probe for distinguishing syn from anti structures in duplex DNA.[1][2][3] Chemical Research in Toxicology.
-
Saito, I., et al. (2004).[4] Design of a highly sensitive fluorescent DNA probe: 8-aryl-2'-deoxyguanosine.[1][3] Tetrahedron Letters. (Demonstrates the impact of flanking bases and PET quenching mechanisms).
-
Dumas, A., & Luedtke, N. W. (2010). Fluorescent DNA base modifications and substitutes: multiple fluorophore labeling and the detection of base flipping. Nucleic Acids Research.
-
Manderville, R. A. (2009). Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts. Chemical Research in Toxicology.
-
Katahira, M., et al. (2012). Electronic tuning of fluorescent 8-aryl-guanine probes for monitoring DNA duplex–quadruplex exchange. Chemical Science.
Sources
- 1. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent C-linked C8-aryl-guanine probe for distinguishing syn from anti structures in duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels [frontiersin.org]
Technical Support Center: Stability of 8-(4-Amino-phenyl)-2'-deoxyguanosine in Oxidative Conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this DNA adduct under oxidative conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.
Introduction: The Challenge of 8-AP-dG Stability
8-(4-Amino-phenyl)-2'-deoxyguanosine is a significant DNA adduct formed from the metabolic activation of aromatic amines like 4-aminobiphenyl, a known carcinogen.[1] Understanding its stability, particularly in the presence of reactive oxygen species (ROS), is crucial for accurately assessing its biological persistence, mutagenic potential, and role in carcinogenesis. Guanine and its derivatives are particularly susceptible to oxidation due to their low redox potential, making them a focal point for oxidative DNA damage studies.[2] This guide will address the inherent chemical properties of 8-AP-dG that influence its stability and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 8-AP-dG in an experimental setting?
A1: The stability of 8-AP-dG is primarily influenced by two factors: hydrolytic cleavage of the glycosidic bond and oxidation of the guanine moiety. While 8-aryl-dG adducts are relatively stable at physiological pH (with a half-life of approximately 25 days), they are significantly more susceptible to acid-catalyzed hydrolysis than the native 2'-deoxyguanosine.[3] Furthermore, the presence of oxidative agents can lead to complex degradation pathways.
Q2: What are the expected degradation products of 8-AP-dG under oxidative stress?
A2: Under oxidative conditions, you can anticipate a range of degradation products. A common pathway involves the oxidation of the guanine base, potentially leading to the formation of spiro structures, which involve a contraction of the pyrimidine ring.[4] Additionally, similar to how the metabolite of 4-aminobiphenyl can induce the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG, also known as 8-oxo-dG), it is plausible that 8-AP-dG could be further oxidized to related products.[1][5] The presence of ROS can also lead to the formation of abasic sites through hydrolytic cleavage of the N-glycosidic bond, a process that is enhanced for C(8)-aryl-dG adducts.[3]
Q3: How should I prepare and store stock solutions of 8-AP-dG to minimize degradation?
A3: To ensure the longevity of your 8-AP-dG stock solutions, we recommend the following:
-
Solvent: Use a high-purity, degassed solvent such as HPLC-grade methanol or DMSO.
-
Buffering: If an aqueous solution is required, use a buffer at a neutral pH (e.g., pH 7.0-7.4) to minimize acid-catalyzed hydrolysis.
-
Storage Temperature: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
Q4: What are the recommended analytical methods for monitoring the stability of 8-AP-dG?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and/or Mass Spectrometry (LC-MS) is the gold standard for monitoring the stability of 8-AP-dG and identifying its degradation products.[6][7]
-
HPLC-UV: A reverse-phase C18 column with a gradient elution of acetonitrile in a buffered aqueous mobile phase (e.g., ammonium acetate or formic acid) can effectively separate 8-AP-dG from its more polar degradation products. Detection at a wavelength around 260 nm is typically suitable for nucleosides.[8]
-
LC-MS/MS: This technique provides superior sensitivity and specificity, allowing for the confident identification and quantification of degradation products based on their mass-to-charge ratio and fragmentation patterns.[7][9]
Troubleshooting Guide
Problem 1: My HPLC chromatogram shows a significant decrease in the 8-AP-dG peak and the emergence of multiple new peaks in my control sample (no oxidant added).
-
Potential Cause 1: Acid-Catalyzed Hydrolysis. Your buffer or solvent may be too acidic. 8-aryl-dG adducts are known to be more prone to acid-catalyzed hydrolysis than dG itself.[3] This would lead to the formation of an abasic site and the release of 8-(4-Amino-phenyl)-guanine.
-
Solution: Verify the pH of your solutions and ensure they are maintained at or near physiological pH (7.4). Prepare fresh buffers for each experiment.
-
-
Potential Cause 2: Aerial Oxidation. Guanine derivatives with an 8-arylamino substitution can be susceptible to facile aerial oxidation, especially under alkaline conditions.[4]
-
Solution: Prepare your solutions using degassed solvents and consider working under an inert atmosphere, particularly if your experimental conditions are non-acidic. Store samples in tightly sealed vials with minimal headspace.
-
-
Potential Cause 3: Photodegradation. Although less common, some complex organic molecules can be light-sensitive.
-
Solution: Protect your samples from light by using amber vials and minimizing exposure to ambient light during preparation and analysis.
-
Problem 2: The results of my oxidative stability assay are highly variable and not reproducible.
-
Potential Cause 1: Inconsistent Oxidant Concentration. The concentration of your oxidative agent (e.g., H₂O₂, Fenton reagent) may not be consistent across experiments due to its own instability.
-
Solution: Prepare fresh solutions of the oxidant immediately before each experiment. If using H₂O₂, its concentration should be verified by UV spectrophotometry (at 240 nm) before use.
-
-
Potential Cause 2: Uncontrolled Metal Ion Contamination. Trace amounts of transition metals (e.g., Cu(II), Fe(II)) can catalyze oxidative reactions, leading to unpredictable degradation rates.[1]
-
Solution: Use high-purity water and reagents. Consider adding a chelating agent like DTPA (diethylenetriaminepentaacetic acid) to your reaction buffer to sequester adventitious metal ions, thereby ensuring that the observed degradation is due to the intended oxidant.
-
-
Potential Cause 3: Temperature Fluctuations. Chemical reaction rates are highly dependent on temperature.
-
Solution: Use a calibrated water bath or incubator to maintain a constant and accurate temperature throughout the incubation period.
-
Problem 3: I am trying to identify the degradation products using LC-MS, but the fragmentation patterns are complex and difficult to interpret.
-
Potential Cause: Multiple Degradation Pathways. Oxidative damage to DNA adducts is rarely a single, clean reaction. You are likely observing products from multiple pathways, including oxidation of the guanine and phenyl rings, and hydrolytic cleavage.
-
Solution 1: High-Resolution Mass Spectrometry. Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain accurate mass measurements of the parent and fragment ions. This will allow you to propose elemental compositions and narrow down the potential structures of the degradation products.
-
Solution 2: Reference Standards. If possible, synthesize or purchase potential degradation products (e.g., 8-oxo-dG) to compare their retention times and fragmentation patterns with the unknown peaks in your sample.[10]
-
Solution 3: Isotope Labeling. The use of isotopically labeled 8-AP-dG (e.g., with ¹⁵N or ¹³C) can help in tracking the fate of the molecule and distinguishing its fragments from background ions in the mass spectrometer.
-
Quantitative Data Summary
The stability of 8-aryl-dG adducts is significantly influenced by the electronic nature of the aryl substituent and the pH of the solution. The table below summarizes the relative rates of acid-catalyzed hydrolysis for various C(8)-aryl-dG adducts compared to deoxyguanosine (dG).
| Compound | Substituent at C(8) | Relative Rate of Hydrolysis (k/kdG) |
| dG | -H | 1 |
| 8-Ph-dG | -Phenyl | ~90-200 fold increase[3] |
| 8-(p-OCH₃)Ph-dG | -p-Methoxyphenyl | ~200 fold increase[3] |
| 8-(p-NO₂)Ph-dG | -p-Nitrophenyl | ~100 fold increase[3] |
| Data synthesized from studies on C(8)-aryl-dG adducts, providing an expected range for 8-AP-dG.[3] |
Experimental Protocols & Workflows
Protocol: In Vitro Oxidative Stability Assay of 8-AP-dG
This protocol outlines a general procedure for assessing the stability of 8-AP-dG in the presence of a chemical oxidizing agent.
1. Reagents and Materials:
-
8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG)
-
HPLC-grade Methanol or DMSO
-
Phosphate Buffer (100 mM, pH 7.4)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
HPLC-grade water
-
Reverse-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV or MS detector
-
Thermostated water bath
2. Workflow Diagram:
Caption: Workflow for the in vitro oxidative stability assay of 8-AP-dG.
3. Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of 8-AP-dG in HPLC-grade methanol or DMSO.
-
Prepare a 100 mM phosphate buffer, adjust the pH to 7.4, and add DTPA to a final concentration of 100 µM.
-
-
Set up the Reaction:
-
In a series of amber microcentrifuge tubes, add the appropriate volume of phosphate buffer.
-
Add the 8-AP-dG stock solution to each tube to achieve a final concentration of 50 µM.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
-
Initiate Oxidation:
-
Prepare a fresh dilution of H₂O₂ in HPLC-grade water.
-
To initiate the reaction, add the H₂O₂ solution to each tube to achieve the desired final concentration (e.g., 1 mM). For the control (t=0), add an equal volume of water.
-
Vortex gently and return the tubes to the 37°C water bath.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one tube from the water bath.
-
Immediately quench the reaction by adding an equal volume of ice-cold methanol or a small amount of catalase solution. This will stop the oxidative degradation.
-
Store the quenched samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.
-
Detection: Monitor the elution of 8-AP-dG and its degradation products by UV (260 nm) and/or MS.
-
-
Data Analysis:
-
Integrate the peak area of the 8-AP-dG peak at each time point.
-
Normalize the peak areas to the t=0 sample.
-
Plot the natural logarithm of the remaining 8-AP-dG concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.
-
Potential Oxidative Degradation Pathway
Caption: Simplified potential degradation pathways for 8-AP-dG under oxidative stress.
References
-
Title: Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH Source: PubMed URL: [Link]
-
Title: Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl Source: PubMed URL: [Link]
-
Title: Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives Source: PubMed URL: [Link]
-
Title: Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl Source: Semantic Scholar URL: [Link]
-
Title: Stability study of selected adenosine nucleosides using LC and LC/MS analyses Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha Source: PubMed URL: [Link]
-
Title: Nucleoside analysis with high performance liquid chromatography (HPLC) Source: Protocols.io URL: [Link]
-
Title: Synthesis of γ-N-modified 8-oxo-2'-deoxyguanosine triphosphate and its characterization Source: PubMed URL: [Link]
-
Title: Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives Source: PubMed URL: [Link]
-
Title: Recognition of 8-Oxo-2′-deoxyguanosine in DNA Using the Triphosphate of 2′-Deoxycytidine Connecting the 1,3-Diazaphenoxazine Unit, dCdapTP Source: MDPI URL: [Link]
-
Title: Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women Source: PubMed URL: [Link]
-
Title: DNA adduct 8-hydroxyl-2'-deoxyguanosine (8-hydroxyguanine) affects function of human DNA methyltransferase Source: PubMed URL: [Link]
-
Title: 8-Hydroxy-2'-deoxyguanosine as a Marker of Oxidative DNA Damage Related to Occupational and Environmental Exposures Source: PubMed URL: [Link]
-
Title: Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate Source: PubMed URL: [Link]
-
Title: Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress Source: Frontiers URL: [Link]
-
Title: The Adducts Lipid Peroxidation Products with 2′-DeoxyNucleosides: A Theoretical Approach of Ionisation Potential Source: MDPI URL: [Link]
-
Title: LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage Source: eScholarship.org URL: [Link]
-
Title: Conformation-dependent lesion bypass of bulky arylamine-dG adducts generated from 2-nitrofluorene in epigenetic sequence contexts Source: Nucleic Acids Research | Oxford Academic URL: [Link]
-
Title: Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection Source: PubMed URL: [Link]
-
Title: Selective Detection of 8-Oxo-2'-deoxyguanosine in Single-Stranded DNA via Nanopore Sensing Approach Source: PubMed URL: [Link]
-
Title: DNA Oxidation | DNA Damage by ROS Source: YouTube URL: [Link]
-
Title: Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women Source: PubMed URL: [Link]
-
Title: Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis Source: PubMed URL: [Link]
-
Title: Aniline Source: Wikipedia URL: [Link]
-
Title: 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis Source: PubMed URL: [Link]
Sources
- 1. Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. protocols.io [protocols.io]
- 9. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for C8-arylation of deoxyguanosine
Technical Support Center: Nucleoside Functionalization Unit Ticket ID: #C8-DG-OPT Subject: Optimization of Reaction Temperature for C8-Arylation of Deoxyguanosine (dG) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Temperature-Stability Paradox
You are likely encountering a critical bottleneck: The Thermal Stability vs. Activation Energy Paradox .
Direct C8-arylation of 2'-deoxyguanosine (dG) requires significant thermal energy to overcome the activation barrier for C–H bond cleavage (typically >100°C for direct arylation). However, dG is the most fragile of the nucleosides. The N9-glycosidic bond is highly susceptible to hydrolytic cleavage (depurination) under thermal stress, particularly in the presence of Lewis acids (Pd/Cu catalysts) or Bronsted acids (byproducts).
The Goal: Maximize k (rate of arylation) while minimizing k' (rate of deglycosylation).
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turns black, and I see a new peak with [M-116] mass. What is happening? Diagnosis: You are observing Depurination followed by Catalyst Decomposition .
-
The Chemistry: The [M-116] peak corresponds to the loss of the deoxyribose sugar (116 Da). At high temperatures (>120°C in DMF/DMSO), the N7-coordination of Palladium acidifies the N9-position, weakening the glycosidic bond. Once free guanine is released, it acts as a catalyst poison, precipitating Palladium black.
-
The Fix:
-
Switch Solvent System: Move from high-boiling organics (DMF) to Water/Acetonitrile (2:1) . Water acts as a heat sink and allows the use of water-soluble phosphines (e.g., TPPTS), which stabilize the catalyst at lower temperatures (80°C).
-
Buffer the pH: Depurination is acid-catalyzed. Ensure your base (Cs₂CO₃ or Na₂CO₃) loading is sufficient (2-3 equiv) to neutralize HX byproducts immediately.
-
Q2: I am running the reaction at 80°C to save the sugar, but conversion is stuck at <20%. Diagnosis: Insufficient Activation Energy for the C–H bond cleavage.
-
The Chemistry: The C8-proton of guanine is not acidic enough (pKa ~32) for facile deprotonation by mild carbonate bases at 80°C without assistance.
-
The Fix:
-
Microwave Irradiation: Instead of heating at 120°C for 24 hours (high degradation), heat at 140°C for 10–30 minutes in a microwave. This "Flash Heating" provides the necessary activation energy for the difficult C–H insertion step but finishes the reaction before the slower depurination kinetics can dominate.
-
Add Copper (CuI): For direct arylation with aryl iodides, adding 10–20 mol% CuI allows the formation of a more reactive Cu-purine intermediate, which transmetallates to Pd more easily than the C–H bond alone.
-
Q3: I see N-arylated byproducts instead of C8. Diagnosis: Kinetic vs. Thermodynamic Control.
-
The Chemistry: N-arylation (usually at N1 or O6) is often kinetically favored at lower temperatures. C8-arylation is the thermodynamic product but requires higher energy to access the transition state.
-
The Fix: Increase the temperature but reduce the time (Microwave method). Alternatively, use Steric Bulk . Bulky phosphine ligands (like XPhos or RuPhos) can sterically discourage N-coordination, funneling the metal toward the accessible C8-H bond.
Part 2: Visualizing the Failure Points
The following diagram illustrates the competition between the productive catalytic cycle and the destructive depurination pathway.
Figure 1: Mechanistic divergence. High temperature promotes both C8-activation (Red) and Depurination (Grey). The goal is to accelerate the Green path relative to the Grey path.
Part 3: The "Golden Standard" Protocol
Based on the optimization work by the Hocek and Fairlamb groups, the following protocol offers the highest success rate for labile dG substrates.
Method: Microwave-Assisted Aqueous Suzuki-Miyaura Coupling[1]
Why this works:
-
Water: Solubilizes dG without requiring protecting groups.
-
TPPTS (Ligand): A water-soluble phosphine that creates a highly active catalyst system at moderate temperatures.
-
Microwave: Minimizes thermal exposure time.
Reagents:
-
Substrate: 8-Bromo-2'-deoxyguanosine (or dG + Aryl Iodide for direct arylation)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (15 mol%)
-
Base: Na₂CO₃ (3 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Solvent: Water : Acetonitrile (2:1 ratio)[1]
Step-by-Step Workflow:
-
Pre-complexation: In a microwave vial, dissolve Pd(OAc)₂ and TPPTS in water. Stir for 5 minutes under Argon until the solution turns bright yellow (formation of active Pd(0) species).
-
Addition: Add the dG substrate, Arylboronic acid, Na₂CO₃, and Acetonitrile.
-
Degassing: Bubble Argon through the solvent for 5 minutes. Oxygen is a major inhibitor.
-
Reaction: Seal the vial. Irradiate in a microwave reactor:
-
Temperature: 100°C
-
Time: 10–20 minutes
-
Note: If using oil bath, heat to 80°C for 2–4 hours.
-
-
Workup: Cool to RT. Filter through a 0.2µm filter to remove Pd black. Purify directly via Reverse-Phase HPLC (C18 column, Water/MeOH gradient).
Part 4: Optimization Decision Tree
Use this logic flow to determine your specific temperature parameters based on your available equipment and substrate.
Figure 2: Decision Matrix for Temperature Optimization.
Part 5: Comparative Data (Thermal vs. Microwave)
The following table summarizes typical yields for C8-phenylation of dG under different thermal conditions.
| Heating Method | Temperature | Time | Solvent | Yield (Isolated) | Depurination |
| Oil Bath | 150°C | 24 h | DMF | < 10% | High (>60%) |
| Oil Bath | 80°C | 15 h | H₂O/MeCN | 50–60% | Low (<5%) |
| Microwave | 120°C | 15 min | H₂O/MeCN | 85–92% | Negligible |
| Microwave | 160°C | 5 min | H₂O | 75% | Moderate (15%) |
References
-
Hocek, M. , et al. (2006).[2] "Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines." Organic Letters.
-
Fairlamb, I. J. S. , et al. (2006). "Pd-catalyzed direct C8-arylation of adenosine and 2'-deoxyadenosine with aryl halides." Journal of Organic Chemistry.
-
Manderville, R. A. , et al. (2011).[3] "Postsynthetic guanine arylation of DNA by Suzuki-Miyaura cross-coupling."[3][4] Journal of the American Chemical Society.[3]
-
Western, E. C. , & Shaughnessy, K. H. (2005). "Water-Soluble Phosphine-Palladium Complexes for the Suzuki-Miyaura Coupling of Hydrophilic Aryl Bromides." Journal of Organic Chemistry.
Sources
Solubility challenges of 8-(4-Amino-phenyl)-2'-deoxyguanosine in water
Introduction
8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) is a critical DNA adduct formed from the metabolic activation of 4-aminobiphenyl, a known carcinogen. Its study is vital for research in toxicology, carcinogenesis, and DNA repair. However, its utility in experimental settings is often hampered by a significant challenge: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to understand, troubleshoot, and overcome the solubility issues associated with 8-AP-dG.
Understanding the Core Challenge: The Physicochemistry of 8-AP-dG
The solubility of a molecule is dictated by its structure. While the parent molecule, 2'-deoxyguanosine, is reasonably water-soluble, the addition of a bulky, hydrophobic 4-aminophenyl group at the C8 position drastically alters its physicochemical properties.[1][2] This modification introduces a large nonpolar surface area, which is energetically unfavorable to interact with polar water molecules, leading to low solubility in aqueous media.[3]
To quantify this challenge, a comparison of the properties of 8-AP-dG with its parent nucleoside is illustrative.
| Property | 2'-deoxyguanosine | 8-(4-Amino-phenyl)-2'-deoxyguanosine | Rationale for Decreased Solubility |
| Molecular Weight | ~267.24 g/mol [4] | ~358.36 g/mol (Calculated) | Increased molecular size makes it more difficult for solvent molecules to surround the solute.[3] |
| Predicted XLogP3 | -0.9[4] | ~0.8 (Estimated) | A positive LogP value indicates higher lipophilicity and lower hydrophilicity (water solubility). |
| Hydrogen Bond Donors | 4[5] | 5 | While H-bond donors are present, their effect is outweighed by the large hydrophobic moiety. |
| Hydrogen Bond Acceptors | 6[5] | 6 | The aminophenyl group does not significantly increase the capacity for hydrogen bonding with water. |
| Key Structural Feature | Polar purine and sugar | Addition of a large, nonpolar aminophenyl ring | The hydrophobic character of the aminophenyl group dominates the molecule's interaction with water. |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems encountered during the handling and use of 8-AP-dG in aqueous solutions.
Question 1: My 8-AP-dG powder will not dissolve in my aqueous buffer (e.g., PBS, Tris-HCl) at the desired concentration. What is the primary cause and how can I fix it?
Answer:
This is the most common issue and stems directly from the molecule's inherent hydrophobicity. Attempting to directly dissolve the crystalline solid in an aqueous buffer, especially at concentrations above the low micromolar range, is often unsuccessful.
Primary Causes & Solutions:
-
Exceeding the Aqueous Solubility Limit: The equilibrium solubility of 8-AP-dG in neutral aqueous buffers is very low.
-
Solution: The standard and highly recommended procedure is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer.[6] This ensures the compound is fully solvated before introduction to the aqueous environment. The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO) .
-
-
Incorrect Buffer pH: The solubility of 8-AP-dG is pH-dependent due to its ionizable functional groups. The aminophenyl group has an amino moiety (pKa similar to aniline, ~4.6) and the guanine base has both acidic and basic sites.[7]
-
Solution: Adjusting the pH of your buffer can significantly enhance solubility.
-
Acidic pH (e.g., pH < 4.0): Protonating the amino group on the phenyl ring (to -NH3+) will introduce a positive charge, increasing polarity and improving solubility.
-
Alkaline pH (e.g., pH > 9.0): Deprotonating the guanine ring will introduce a negative charge, which can also improve solubility.
-
-
Caution: Ensure that the adjusted pH is compatible with your downstream experimental conditions and the stability of other components in your assay.
-
-
Low Temperature: Solubility of most solids, including 8-AP-dG, decreases at lower temperatures.[3]
-
Solution: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound. However, this is generally more effective for re-dissolving precipitate from a prepared solution rather than for initial dissolution in a purely aqueous medium.[8]
-
Question 2: I successfully diluted my 8-AP-dG stock into buffer, but after some time (e.g., hours, or overnight at 4°C), the solution became cloudy or a precipitate formed. Why did this happen?
Answer:
This phenomenon indicates that while you may have initially achieved a dissolved state, the solution was likely supersaturated and thermodynamically unstable.
Primary Causes & Solutions:
-
Thermodynamic Instability: The final concentration in your aqueous buffer, although initially clear, is above the true equilibrium solubility limit. Over time, the molecules aggregate and precipitate to reach a lower energy state.[9]
-
Solution: The most reliable solution is to work at a lower final concentration of 8-AP-dG. If a higher concentration is essential, consider incorporating a small percentage of a co-solvent (see FAQ 3) in your final buffer, if your experiment allows.
-
-
Temperature Shift: Moving a solution prepared at room temperature to a lower temperature (e.g., 4°C for storage) will decrease its solubility, often causing precipitation.[8][10]
-
Solution: Before use, allow the solution to return to room temperature and confirm clarity. Gentle warming or brief sonication can be used to re-dissolve the precipitate. For long-term experiments at lower temperatures, it is critical to ensure the working concentration is well below the solubility limit at that specific temperature.
-
-
Buffer Incompatibility: Certain buffer components can promote precipitation. High concentrations of salts, especially phosphate buffers in the presence of divalent cations (like Mg²⁺ or Ca²⁺), can reduce the solubility of organic molecules.[8][11]
-
Solution: If you suspect buffer incompatibility, try preparing the 8-AP-dG solution in a simpler buffer system (e.g., HEPES or Tris) or in pure water first, before adding other components.
-
Visual Troubleshooting Workflow
The following flowchart provides a step-by-step guide to diagnosing and solving precipitation issues.
Caption: A step-by-step workflow for troubleshooting 8-AP-dG precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of 8-AP-dG?
A: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent. 8-AP-dG is significantly more soluble in DMSO than in aqueous solutions. A stock concentration of 10-20 mM in DMSO can typically be achieved. For experiments sensitive to DMSO, Dimethylformamide (DMF) can be an alternative.[6] Always store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: How can I prevent the compound from "crashing out" when diluting the DMSO stock into my aqueous buffer?
A: This "crashing out" is due to localized supersaturation when a small volume of highly concentrated organic stock is added to a large volume of aqueous buffer.[8] To prevent this, you must introduce the compound to the aqueous phase gradually. The recommended method is detailed in Protocol 2 below. The key is to add the stock solution to the vortexing buffer, ensuring rapid and efficient mixing to avoid creating localized areas where the concentration exceeds the solubility limit.
Q3: Can I use co-solvents in my final working solution to improve solubility?
A: Yes, adding a small percentage of a water-miscible organic solvent (a co-solvent) can increase the solubility of 8-AP-dG in your final aqueous solution. Common choices include ethanol, methanol, or acetonitrile.[12] However, this approach must be used with caution:
-
Start Low: Begin with a very low percentage (e.g., 1-5% v/v) and only increase if necessary.
-
Validate Compatibility: Ensure the co-solvent does not interfere with your assay, for example, by denaturing proteins or affecting cell viability.
-
Impact on Dielectric Constant: Organic co-solvents lower the dielectric constant of the aqueous solution, which can affect intermolecular interactions in your system.[12]
Q4: How should I store prepared aqueous solutions of 8-AP-dG?
A: Due to the potential for precipitation and chemical instability of modified nucleosides over time in aqueous solution, it is strongly recommended to prepare aqueous working solutions fresh for each experiment.[6][13] If short-term storage is unavoidable, store the solution at 4°C for no more than a day and visually inspect for any precipitation before use. Do not freeze aqueous working solutions, as this will almost certainly cause the compound to precipitate.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of 8-AP-dG.
Materials:
-
8-(4-Amino-phenyl)-2'-deoxyguanosine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and sonicator
Procedure:
-
Calculation: Determine the mass of 8-AP-dG required.
-
Formula: Mass (mg) = Desired Volume (mL) × 10 (mM) × 358.36 ( g/mol ) / 1000
-
Example: For 1 mL of a 10 mM stock, you need 3.58 mg of 8-AP-dG.
-
-
Weighing: Carefully weigh the calculated amount of 8-AP-dG solid into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if dissolution is slow.[8] Visually inspect the solution against a dark background to ensure it is clear and free of any particulate matter.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. This minimizes freeze-thaw cycles and exposure to moisture. Store the aliquots at -20°C or -80°C.
Protocol 2: Recommended Method for Dilution into Aqueous Buffers
Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing the risk of precipitation.
Caption: Recommended workflow for diluting a DMSO stock into an aqueous buffer.
Procedure:
-
Prepare Buffer: Dispense the final required volume of aqueous buffer into the experimental tube (e.g., 990 µL of PBS for a 1:100 dilution).
-
Initiate Mixing: Place the tube of aqueous buffer on a vortex mixer set to a medium speed. The goal is to create a vortex in the liquid surface without causing excessive splashing.
-
Add Stock Solution: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution (e.g., 10 µL for a 1:100 dilution). Crucially, dispense the stock solution drop-by-drop onto the side of the tube, allowing it to run down into the rapidly mixing buffer. Do not inject the stock directly into the center or bottom of the liquid.
-
Continue Mixing: Allow the solution to continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
Final Check: Turn off the vortex and visually inspect the solution to confirm it is clear and free of precipitate before proceeding with your experiment.
By following these guidelines and protocols, researchers can effectively manage the solubility challenges of 8-AP-dG, leading to more reliable and reproducible experimental outcomes.
References
-
PubChem. (n.d.). 2'-Deoxy-8-(4-methylphenyl)Guanosine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (2023, December 27). Deoxyguanosine. Wikipedia. Retrieved February 13, 2026, from [Link]
-
Nakano, S., et al. (2015). The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. Journal of Biological Macromolecules. Retrieved February 13, 2026, from [Link]
-
Hepp, C., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). Deoxyguanosine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (2023, November 29). Aniline. Wikipedia. Retrieved February 13, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved February 13, 2026, from [Link]
-
Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? r/labrats. Retrieved February 13, 2026, from [Link]
-
ChemBK. (2024, April 9). 2'-deoxyguanosine. ChemBK. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2017, February 4). Why does sodium phosphate buffer precipitates? ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. Deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-Deoxy-8-(4-methylphenyl)Guanosine | C17H19N5O4 | CID 136851779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS | bioRxiv [biorxiv.org]
Reducing side reactions during 8-aminophenyl-dG phosphoramidite coupling
Introduction: The C8-Modification Challenge
Welcome to the Advanced Nucleoside Support Center. You are likely here because you are observing low coupling yields, "N-1" deletion sequences, or unexplained peak broadening when incorporating 8-aminophenyl-2'-deoxyguanosine (8-AP-dG) .
Incorporating C8-substituted guanines is chemically distinct from standard DNA synthesis due to two opposing forces:
-
Steric Hindrance (The Coupling Barrier): The bulky phenyl group at the C8 position forces the nucleobase into a syn conformation, creating significant steric clash during the phosphoramidite approach.
-
Electronic Instability (The Oxidation Barrier): The 8-amino-aryl substitution makes the guanine ring highly electron-rich (low oxidation potential), rendering it susceptible to oxidative damage during the standard iodine/water oxidation step.
This guide provides a validated protocol to navigate these competing constraints.
Knowledge Base (KB) Articles
KB-001: Low Coupling Efficiency (Deletion Sequences)
Symptom: HPLC/Mass Spec shows significant "N-1" peaks (deletion of the modified base) or coupling yields <95%.
Root Cause: Standard activators (like 1H-Tetrazole) and standard coupling times (1–2 minutes) are insufficient for C8-modified phosphoramidites. The bulky C8-adduct hinders the approach of the incoming phosphoramidite to the 5'-OH of the support-bound oligonucleotide.
Corrective Protocol: To overcome the steric barrier, you must increase the local concentration of the activated species and the contact time.
| Parameter | Standard Protocol | Required 8-AP-dG Protocol |
| Activator | 1H-Tetrazole (0.45 M) | 0.25 M ETT (5-Ethylthio-1H-tetrazole) or 0.25 M DCI |
| Coupling Time | 1–2 minutes | 6–15 minutes (Optimize based on scale) |
| Molar Excess | 5–10 equivalents | >20 equivalents |
Technical Insight: ETT is more acidic (pKa ~4.[1]3) than tetrazole (pKa ~4.9) but less acidic than BTT. It provides a "sweet spot" of higher activation kinetics without causing premature detritylation. If ETT is unavailable, DCI (4,5-Dicyanoimidazole) is a superior nucleophile that enhances coupling rates for sterically hindered bases via a super-active intermediate.
KB-002: Oxidative Degradation (Spiro-Product Formation)
Symptom: The desired mass is missing; instead, you observe species with +16 Da (oxygen insertion) or complex fragmentation. The product peak is broad or split.
Root Cause:
The 8-aminophenyl group pushes electron density into the guanine
Corrective Protocol: Replace the standard iodine oxidation step with a non-aqueous, mild oxidant or significantly dilute the iodine.
Option A: The "Gold Standard" (Non-Aqueous)
-
Reagent: 0.5 M CSO ((1R)-(-)-(10-Camphorsulfonyl)oxaziridine) in Acetonitrile.
-
Time: 3 minutes.
-
Why: CSO transfers oxygen via a non-radical mechanism, preventing the radical cation formation that leads to guanine breakdown.
Option B: The "Dilution Method" (If CSO is unavailable)
-
Reagent: 0.02 M Iodine (Standard low-concentration oxidizer).
-
Modification: Reduce contact time to 30 seconds.
-
Warning: High-concentration iodine (0.1 M) used for RNA synthesis is strictly forbidden here.
KB-003: Post-Synthetic Decomposition (Deprotection)
Symptom: The coupling went well (trityl colors were orange/good), but the final QC shows degradation or loss of the phenyl adduct.
Root Cause: 8-aminophenyl-dG is base-labile.[2] Standard deprotection (Ammonium Hydroxide @ 55°C for 16 hours) is harsh. It can cause hydrolysis of the amide bond (if the phenyl-amine was protected) or degradation of the purine ring itself.
Corrective Protocol: You must use UltraMild synthesis chemistry for the entire oligonucleotide to enable a mild deprotection strategy.
-
Monomers: Use Pac-dA, Ac-dC, and iPr-Pac-dG (or dmf-dG) for the standard bases.
-
Deprotection Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.[3][4]
-
Conditions: Room Temperature for 4–12 hours.
-
Alternative: If K2CO3 is too slow, use Ammonium Hydroxide at Room Temperature (never heat) for 2 hours, provided UltraMild monomers were used.
Visual Troubleshooting Guides
Figure 1: Diagnostic Decision Tree
Caption: A logic flow for diagnosing failure modes based on HPLC and Mass Spec data.
Figure 2: Optimized Synthesis Cycle for 8-AP-dG
Caption: The modified chemical cycle required to preserve the 8-aminophenyl moiety.
References
-
Glen Research. (n.d.). Technical Brief – Synthesis of Long Oligonucleotides: Side Reactions (Depurination and Coupling). Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide: UltraMild Deprotection Strategies. Retrieved from [Link]
-
Gannett, P. M., et al. (2003). Synthesis, properties, and NMR studies of a C8-phenylguanine modified oligonucleotide that preferentially adopts the Z DNA conformation. Chemical Research in Toxicology.[5] Retrieved from [Link]
- Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis, properties, and NMR studies of a C8-phenylguanine modified oligonucleotide that preferentially adopts the Z DNA conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR Characterization of 8-(4-Amino-phenyl)-2'-deoxyguanosine: A Technical Comparison Guide
Executive Summary
This guide provides a rigorous technical analysis of 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) , a modified nucleoside critical in DNA damage research (as a model for arylamine carcinogen adducts) and biophysical probing (as a fluorescent reporter). Unlike native 2'-deoxyguanosine (dG), which adopts an anti conformation, 8-AP-dG exhibits a sterically induced preference for the syn conformation, significantly altering its base-pairing fidelity and helical impact. This document compares 8-AP-dG against its native counterpart and synthetic precursors, supported by validated NMR protocols and mechanistic visualizations.
Structural Context & Mechanistic Significance[1][2][3][4][5]
The introduction of a bulky 4-aminophenyl group at the C8 position of guanine creates a profound steric clash with the deoxyribose sugar (specifically the O4' atom). This forces the nucleoside to rotate around the glycosidic bond (
-
Native dG: Prefers anti (
to -100^\circ), allowing Watson-Crick base pairing. -
8-AP-dG: Prefers syn (
to 80^\circ), exposing the Hoogsteen edge (N7/O6) for hydrogen bonding.
Impact: This conformational switch is the primary driver of 8-AP-dG's mutagenic potential (inducing G
Diagram: Conformational Equilibrium & Signaling
The following diagram illustrates the steric causality and the resulting experimental signatures.
Caption: Mechanistic flow from C8-modification to observable NMR signatures. The steric clash drives the syn-preference, validated by specific NOE and chemical shift changes.
Comparative NMR Profiling
The following table contrasts 8-AP-dG with the native nucleoside (dG) and its halogenated precursor (8-Br-dG). Data represents typical values in DMSO-
Table 1: Chemical Shift & Structural Comparison
| Feature | 2'-Deoxyguanosine (dG) | 8-Bromo-dG (Precursor) | 8-(4-Amino-phenyl)-dG | Diagnostic Note |
| H8 Proton | Singlet, ~7.9 ppm | Absent | Absent | Primary confirmation of C8 substitution. |
| Aromatic Protons | None | None | Doublets (~6.6 & 7.5 ppm) | AA'BB' system of the 4-aminophenyl ring. |
| Sugar H2' | ~2.2 - 2.6 ppm | ~3.3 ppm (Downfield shift) | ~3.0 - 3.5 ppm | Downfield shift indicates syn conformation (anisotropic current of base). |
| Glycosidic Angle | Anti | Syn (Locked) | Dynamic Syn | Validated by NOESY (see below). |
| Fluorescence | Non-fluorescent | Quenched (Heavy Atom) | Fluorescent | |
| Base Pairing | Watson-Crick (vs C) | Hoogsteen (vs A) | Hoogsteen / Wobble | Promotes G:A mismatches. |
Key Comparative Insights
-
The "Missing H8" Verification: The first step in validating 8-AP-dG synthesis is the disappearance of the H8 singlet. If a signal remains at ~7.9 ppm, the reaction is incomplete.
-
The Phenyl Ring System: 8-AP-dG introduces a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region (6.5–7.8 ppm). The amino group pushes the ortho protons upfield relative to a naked phenyl ring.
-
Syn-Conformation Marker: In the syn conformation, the sugar H2' proton sits directly under the ring current of the guanine base, causing a significant downfield shift (
ppm) compared to native dG.
Experimental Protocols (Self-Validating)
A. Synthesis (Suzuki-Miyaura Coupling)
Objective: Couple 8-Bromo-2'-deoxyguanosine with 4-aminophenylboronic acid.
-
Reagents: 8-Br-dG (1 eq), 4-Aminophenylboronic acid (1.5 eq), Pd(OAc)
(5 mol%), TPPTS (Water-soluble ligand, 12 mol%), Na CO (3 eq). -
Solvent: Water/Acetonitrile (2:1 v/v), degassed.
-
Procedure:
-
Dissolve reactants in degassed solvent under Argon.
-
Heat to 80°C for 4-6 hours.
-
Self-Validation Check (TLC): Monitor disappearance of 8-Br-dG (
in 15% MeOH/DCM) and appearance of fluorescent product (blue emission under UV 365nm).
-
-
Purification: Reverse-phase HPLC (C18 column), Gradient 0-30% Acetonitrile in 0.1% TEAA buffer.
B. NMR Characterization Workflow
Objective: Unambiguous structural assignment and conformational analysis.
Sample Prep:
-
Dissolve 3-5 mg of lyophilized 8-AP-dG in 600
L DMSO- (or D O for biological relevance, though solubility may be lower). -
Critical Step: Use an NMR tube with high concentricity to minimize shimming errors, essential for resolving the AA'BB' coupling.
Acquisition Protocol:
-
1D
H NMR:-
Parameter: 16-32 scans, relaxation delay (
) > 2s. -
Validation: Verify integral ratio. Phenyl protons (4H) : H1' (1H) must be 4:1.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: Connect the spin systems. Confirm the phenyl ring doublets couple to each other.
-
-
2D NOESY (Nuclear Overhauser Effect):
-
Parameter: Mixing time (
) = 250-400 ms. -
Validation (Conformation):
-
Syn: Strong cross-peak between Phenyl-H (ortho) and Sugar H1'.
-
Anti: Weak/No cross-peak between Phenyl-H and Sugar H1'; possible NOE between H8 (if it existed) and H2'.
-
-
Diagram: Characterization Workflow
Caption: Step-by-step workflow from crude synthesis to final conformational assignment, featuring critical "Stop/Go" validation checkpoints.
References
-
Manderville, R. A. (2014). Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Nucleic Acids Research.[1]
-
Gannett, P. M., et al. (2025). Electronic tuning of fluorescent 8-aryl-guanine probes for monitoring DNA duplex-quadruplex exchange. ResearchGate.
-
Cho, B. P., et al. (1989).[1] NMR and computational characterization of the N-(deoxyguanosin-8-yl)aminofluorene adduct.[2][3] Biochemistry.
-
Seela, F., et al. (2009).[4] 8-Aza-2'-deoxyguanosine: base pairing, mismatch discrimination and nucleobase anion fluorescence sensing.[4] Organic & Biomolecular Chemistry.
-
Bhilare, S., et al. (2016).[5] Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate. Acta Crystallographica.
Sources
- 1. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR and computational characterization of the N-(deoxyguanosin-8-yl)aminofluorene adduct [(AF)G] opposite adenosine in DNA: (AF)G[syn].A[anti] pair formation and its pH dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Aza-2'-deoxyguanosine: base pairing, mismatch discrimination and nucleobase anion fluorescence sensing in single-stranded and duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 8-aminophenyl-dG
Comparative Guide: Mass Spectrometry Characterization of 8-Aminophenyl-2'-deoxyguanosine (8-AP-dG)
Executive Summary & Mechanistic Context
The characterization of DNA adducts is a cornerstone of genotoxicity screening and mechanistic toxicology. 8-(4-aminophenyl)-2'-deoxyguanosine (8-AP-dG) represents a specific class of "bulky" C8-substituted purines. While often used as a synthetic probe to study polymerase bypass mechanisms or DNA dynamics, it shares critical structural homology with carcinogenic arylamine adducts (e.g., 4-aminobiphenyl adducts).
This guide details the Mass Spectrometry (MS) fragmentation behavior of 8-AP-dG, distinguishing it from the ubiquitous oxidative lesion 8-oxo-dG and the native 2'-deoxyguanosine (dG) .
The Mechanistic "Why": The C8-Substitution Effect
In electrospray ionization (ESI-MS/MS), the fragmentation of deoxyribonucleosides is governed by the stability of the N-glycosidic bond (N9–C1').
-
Steric Torsion: The bulky aminophenyl group at the C8 position forces the nucleoside into a syn conformation (unlike the anti conformation of native dG).
-
Acid Lability: This steric strain, combined with electronic effects, weakens the glycosidic bond. Upon protonation ([M+H]+), the first and most dominant fragmentation event is the neutral loss of the 2'-deoxyribose moiety (-116 Da), yielding the protonated aglycone (base).
Fragmentation Pathways & Diagram
The following diagram illustrates the primary and secondary fragmentation pathways for 8-AP-dG compared to native dG.
Figure 1: Comparative fragmentation showing the universal loss of deoxyribose followed by aglycone decay.
Comparative Data Analysis
The table below provides the specific mass transitions required for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). These values are critical for configuring triple quadrupole (QqQ) instruments.
Table 1: MS/MS Transition Parameters for 8-AP-dG vs. Alternatives
| Analyte | Precursor Ion [M+H]+ (m/z) | Primary Product (Quantifier) | Secondary Product (Qualifier) | Collision Energy (eV)* | Retention Time Trend (C18) |
| 8-AP-dG | 359.1 | 243.1 ([BH2]+) | 226.1 ([BH2-NH3]+) | 15 - 25 | Late Eluter (Hydrophobic) |
| 8-oxo-dG | 284.1 | 168.1 ([BH2]+) | 140.1 ([BH2-CO]+) | 10 - 20 | Mid Eluter |
| Native dG | 268.1 | 152.1 ([BH2]+) | 135.1 ([BH2-NH3]+) | 10 - 20 | Early Eluter |
| dG-C8-ABP † | 435.2 | 319.2 ([BH2]+) | 302.2 | 20 - 30 | Very Late Eluter |
*Note: Collision energies are instrument-dependent and should be optimized. Values shown are typical for Triple Quadrupole systems. †dG-C8-ABP (4-aminobiphenyl adduct) is included as a structural analog reference.
Key Diagnostic Features:
-
Mass Shift: 8-AP-dG shows a +91 Da shift relative to native dG, corresponding to the aminophenyl group (C6H6N) replacing a hydrogen atom.
-
Aglycone Stability: The C8-aryl bond is robust. Unlike N2-adducts which may lose the adduct moiety itself, C8-adducts typically retain the modification on the base, making the modified aglycone (m/z 243.1) the definitive quantifier.
Experimental Protocol: Self-Validating Workflow
To ensure high data integrity (Trustworthiness), this protocol uses a "Cocktail Hydrolysis" method to prevent artifactual oxidation or degradation.
Step 1: DNA Isolation & Quality Control
-
Isolate DNA using a chaotropic salt method (e.g., Gentra Puregene) or phenol-chloroform.
-
Validation Check: A260/A280 ratio must be >1.8.
Step 2: Enzymatic Hydrolysis (The "Cocktail" Method)
Acid hydrolysis is not recommended for C8-adducts as it can depurinate the adduct prematurely or degrade the modification.
-
Dissolve 50 µg DNA in 10 mM Tris-HCl / 5 mM MgCl2 (pH 7.4).
-
Add DNase I (Recombinant) to nick the backbone. Incubate 30 min at 37°C.
-
Add Phosphodiesterase I (Snake Venom) and Alkaline Phosphatase . Incubate 2-4 hours at 37°C.
-
Internal Standard Spike: Add isotopically labeled 15N5-dG or 13C-8-oxo-dG at this stage to normalize for SPE recovery.
Step 3: SPE Enrichment (Crucial for Sensitivity)
Since adducts are rare (1 in 10^6 to 10^8 bases), you must remove the bulk normal nucleosides.
-
Cartridge: OASIS HLB or C18 Sep-Pak.
-
Load: Hydrolysate.
-
Wash: Water (removes salts), then 5-10% Methanol (removes native dG/dA/dC/dT).
-
Elute: 80% Methanol (Elutes 8-AP-dG). Note: The hydrophobic phenyl group ensures 8-AP-dG is retained longer than native nucleosides.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 100mm, 1.8 µm.
-
Mobile Phase: (A) 0.1% Formic Acid in H2O, (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins. 8-AP-dG will elute significantly later than 8-oxo-dG due to the aromatic ring.
Figure 2: Sample preparation workflow emphasizing the SPE cleanup step to remove unmodified nucleosides.
References
-
Li, L., et al. (2003). Differentiation of isomeric C8-substituted alkylaniline adducts of guanine by electrospray ionization and tandem quadrupole ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.
-
Liu, S., & Wang, Y. (2014). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews.
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis.
-
Besaratinia, A., et al. (2002). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (General reference on C8-adduct stability).
Circular Dichroism Spectra Analysis of 8-(4-Amino-phenyl)-dG DNA
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary: The Structural Fingerprint of Mutagenicity
The analysis of DNA adducts—chemical modifications to the DNA backbone or bases—is critical for understanding carcinogenesis and repair mechanisms. 8-(4-Amino-phenyl)-2'-deoxyguanosine (C8-AP-dG) represents a specific class of C8-arylguanine lesions often derived from arylamine carcinogens.
Unlike standard DNA bases, C8-substituted guanines possess a unique steric profile that challenges the stability of the canonical Watson-Crick B-DNA helix.[1] This guide provides a technical comparison of the Circular Dichroism (CD) spectral signatures of C8-AP-dG DNA against unmodified DNA and the bulkier, highly distorting C8-AAF (acetylaminofluorene) adduct.
Key Takeaway: While unmodified DNA exhibits a conservative B-form spectrum, C8-AP-dG induces specific spectral distortions—primarily hypochromicity and band shifts—indicative of a "base-displaced intercalated" conformation (syn-G), distinct from the full Z-DNA transition often seen with bulkier acetylated analogs.
Mechanistic Background: The Anti vs. Syn Equilibrium[1][2][3]
To interpret the CD spectra, one must understand the underlying conformational mechanics.
-
Unmodified dG (Anti): In B-DNA, the guanine base adopts the anti conformation about the glycosidic bond, placing the Watson-Crick face into the helix center for pairing with Cytosine.
-
C8-Substitution Effect: Adding a group at the C8 position creates steric clash with the sugar-phosphate backbone if the base remains anti.[1]
-
The C8-AP-dG Solution: To relieve this strain, the modified guanine often rotates to the syn conformation . In this state, the aryl (phenyl) ring intercalates into the helix stack, while the guanine base is displaced into the major groove. This disrupts local stacking and hydrogen bonding, creating a thermodynamic "bubble" or "wedge" detectable by CD.
Visualization: Conformational Dynamics of C8-Adducts
Figure 1: Mechanistic divergence of C8-guanine adducts. C8-AP-dG typically adopts a base-displaced intercalated state, distinct from the severe Z-DNA induction often driven by the bulkier C8-AAF.
Comparative Analysis: C8-AP-dG vs. Alternatives
This section compares the CD spectral features of the target product against the "Gold Standard" (Unmodified) and a "High Distortion" alternative (C8-AAF).
Table 1: Spectral Characteristic Comparison
| Feature | Unmodified Duplex (Control) | 8-AP-dG DNA (The Product) | C8-AAF-dG DNA (Alternative) |
| Conformation | B-Form (Anti) | Distorted B-Form / Base-Displaced (Syn) | Z-Form (Syn) or Denatured |
| Positive Band | Strong peak at 275–280 nm | Reduced intensity at 275 nm (Destacking) | Weak or Shifted (often ~260 nm in Z-form) |
| Negative Band | Strong peak at 245 nm | Present, but often less negative | Inverted (Positive ~260nm, Neg ~290nm) |
| Induced CD (ICD) | None | Potential weak bands >300 nm (Aryl ring absorbance) | Stronger ICD often observed |
| Thermodynamics | High Tm (Stable) | Lowered Tm (Local destabilization) | Significantly Lowered Tm (if not Z-form) |
| Salt Sensitivity | Stable B-form | May shift to Z-form at lower salt than unmodified | Spontaneously Z-form in GC-repeats |
Detailed Analysis
1. The Control: Unmodified B-DNA
-
Spectrum: Conservative. Positive band at ~275 nm (base stacking) and negative band at ~245 nm (helicity).
-
Baseline: This serves as the 100% relative ellipticity reference.
2. The Product: 8-(4-Amino-phenyl)-dG (C8-AP-dG)
-
Spectral Signature: The spectrum largely retains the B-form shape (positive @ 275 nm, negative @ 245 nm) but exhibits hypochromicity (lower amplitude).
-
Why? The intercalation of the phenyl ring disrupts the continuous π-π stacking of the base pairs. The "base-displaced" conformation means the guanine is no longer stacking perfectly with its neighbors, reducing the chiral signal intensity.
-
Induced CD (ICD): Because the achiral aminophenyl ring is locked in a chiral DNA environment, you may observe a weak induced CD signal in the absorption region of the adduct (300–350 nm), which is absent in unmodified DNA.
3. The Alternative: C8-AAF-dG
-
Spectral Signature: In alternating GC sequences, this bulky adduct often flips the spectrum entirely to Z-DNA (Negative @ 290 nm, Positive @ 260 nm). In random sequences, it causes severe localized denaturation.
-
Comparison: C8-AP-dG is less bulky (lacking the acetyl group) and thus less likely to force a full Z-DNA transition under physiological salt conditions compared to AAF, making it a "stealthier" lesion that might evade some repair mechanisms while still distorting the helix.
Experimental Protocol: CD Acquisition for DNA Adducts
To ensure reproducible data that validates the subtle structural differences described above, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Oligonucleotide Synthesis: Ensure site-specific incorporation of C8-AP-dG. Purify via HPLC to >98% to avoid spectral broadening from failure sequences.
-
Annealing:
-
Mix equimolar amounts (e.g., 5 µM) of the modified strand and complement.
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl. Note: Avoid high chloride if exploring deep UV <190nm, but 100 mM NaCl is standard for B-DNA stability.
-
Process: Heat to 90°C for 5 min, cool slowly to room temperature over 2 hours. This ensures thermodynamic equilibrium (minimizing kinetic traps like hairpins).
-
Phase 2: CD Measurement
-
Instrument: Jasco J-1500 or equivalent spectropolarimeter.
-
Parameters:
-
Range: 350 nm to 200 nm.
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50–100 nm/min.
-
Accumulations: Average of 3–5 scans to improve Signal-to-Noise (S/N).
-
Temperature: Maintain 20°C (Peltier controlled).
-
-
Baseline Correction: Subtract the buffer-only spectrum from the DNA spectrum.
Phase 3: Data Processing
-
Convert Units: Convert raw ellipticity (
, mdeg) to Molar Ellipticity ( ) using the formula:-
Where
= concentration in molarity (nucleotides or strand), = path length in cm.
-
-
Validation Check: The sum of CD signals for the single strands should roughly equal the duplex signal only if no structure is formed. For duplexes, the signal should be significantly different (usually higher amplitude) than the arithmetic sum of single strands.
Visualization: Experimental Workflow
Figure 2: Step-by-step CD acquisition workflow ensuring data integrity and proper baseline correction.
References
-
Cho, B. P., et al. "Conformational analysis of C8-arylguanine DNA adducts: Probing the B/Z-DNA equilibrium." Biophysical Chemistry, 2010. Link
-
Sproviero, M., et al. "Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence."[2] Nucleic Acids Research, 2014. Link
-
Millen, A. L., et al. "C8-linked bulky guanosine DNA adducts: experimental and computational insights into adduct conformational preferences."[3] Future Medicinal Chemistry, 2012.[3] Link
-
Vorlíčková, M., et al. "Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes."[4][5] Chirality, 2012.[3][4][5] Link
-
Jain, N., et al. "Recognition and incision of site-specifically modified C8 guanine adducts formed by 2-aminofluorene... by UvrABC nuclease." Nucleic Acids Research, 2000.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C8-linked bulky guanosine DNA adducts: experimental and computational insights into adduct conformational preferences and resulting mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recognition and incision of site-specifically modified C8 guanine adducts formed by 2-aminofluorene, N-acetyl-2-aminofluorene and 1-nitropyrene by UvrABC nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Melting (Tm) Profiling of Modified DNA Duplexes: A Technical Comparison Guide
Executive Summary
In therapeutic oligonucleotide design and diagnostic probe development, the thermal melting temperature (
This guide provides a rigorous comparison of modified DNA duplex behaviors, supported by quantitative data and a self-validating experimental protocol for
Part 1: Mechanistic Drivers of Duplex Stability
To predict how a modification will alter
The "Locking" Effect (LNA)
Native DNA "breathes," fluctuating between C2'-endo (B-form) and C3'-endo (A-form) puckers. LNA introduces a methylene bridge connecting the 2'-O and 4'-C.[2][3]
-
Mechanism: This bridge physically "locks" the ribose into the C3'-endo (North) conformation.[4]
-
Thermodynamic Impact: By pre-organizing the single strand into a structure that resembles the bound state, the entropic penalty of binding is significantly reduced. This leads to a massive increase in
.
Backbone Neutralization (PNA)
Peptide Nucleic Acids replace the sugar-phosphate backbone with a pseudopeptide (N-(2-aminoethyl)-glycine) scaffold.
-
Mechanism: The backbone is uncharged.[5]
-
Thermodynamic Impact: This eliminates the electrostatic repulsion that normally occurs between two negatively charged DNA/RNA strands. Consequently, PNA:DNA duplexes are exceptionally stable and, unlike DNA:DNA, their
is largely independent of salt concentration.
Chiral Disruption (Phosphorothioates)
Replacing a non-bridging oxygen with sulfur creates a chiral center at the phosphorus (
-
Mechanism: While essential for preventing nuclease degradation, the increased van der Waals radius of sulfur and the mixture of stereoisomers often disturb the ideal hydration spine and base stacking geometry.
-
Thermodynamic Impact: This typically results in a slight destabilization (lower
).
Part 2: Comparative Performance Data
The following table synthesizes field data for common modifications against a standard DNA:DNA baseline.
Table 1: Thermodynamic Impact of Oligonucleotide Modifications
| Modification | Primary Mechanism | Structural Impact | Best Application | |
| LNA (Locked Nucleic Acid) | +2.0°C to +8.0°C | Entropic Pre-organization | Locks sugar in C3'-endo (A-form mimic). | Short probes, SNP discrimination, Gapmers.[3] |
| PNA (Peptide Nucleic Acid) | High Increase * | Electrostatic Neutrality | Uncharged backbone eliminates repulsion. | FISH probes, invasion of dsDNA. |
| 2'-O-Methyl (2'OMe) | +0.5°C to +1.3°C | Hydrophobic/Sugar Pucker | Shifts toward C3'-endo; increases hydration stability. | siRNA, Aptamers, RNA-targeting ASOs. |
| 2'-Fluoro (2'F) | +1.0°C to +2.0°C | Electronegativity | High electronegativity favors C3'-endo pucker. | High-affinity aptamers, siRNA.[8] |
| Phosphorothioate (PS) | -0.5°C to -1.0°C | Steric/Chiral Disturbance | Sulfur atom disturbs hydration/stacking ( | Nuclease Resistance (Not affinity).[3][8] |
| Propyne (C-5) | +1.5°C to +2.5°C | Enhanced Stacking | Hydrophobic interaction in major groove. | High-sensitivity PCR primers. |
*Note on PNA:
Structural Logic Visualization
The following diagram illustrates the relationship between chemical modification, structural conformation, and resulting thermodynamic stability.
Caption: Causal pathways linking chemical modifications to thermodynamic outcomes. Green paths indicate stabilization; red/yellow paths indicate destabilization.[9]
Part 3: The Optical Thermal Melting Workflow
A Self-Validating Protocol
Reliable
Buffer Preparation (Critical Variable)
is dependent on cation concentration (shielding of phosphate repulsion).-
Standard Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.
-
Validation: For PNA experiments, run a low-salt control (10 mM NaPi, 0 mM NaCl). If
remains constant while the DNA control drops, the PNA mechanism is validated.
Sample Preparation
-
Concentration: Prepare 1.0 µM duplex concentration (1:1 ratio of strands).
-
Degassing: Degas buffers with helium or vacuum sonication for 10 mins.
-
Why? Dissolved air forms micro-bubbles upon heating, causing spikes in absorbance that mimic hyperchromicity.
-
The Thermal Ramp (Hysteresis Check)
Do not simply heat the sample. You must perform a Heat-Cool-Heat cycle to ensure thermodynamic equilibrium.
-
Step 1 (Anneal): Heat to 90°C, hold 5 min, cool to 20°C at 1.0°C/min.
-
Step 2 (Melt): Ramp 20°C
90°C at 0.5°C/min . -
Data Capture: Measure Absorbance at 260nm (
) every 0.5°C.
Data Analysis (First Derivative Method)
The
-
Plot
vs. Temperature. -
Calculate the first derivative (
). -
The peak of the
curve is the precise .
Experimental Workflow Diagram
Caption: Step-by-step workflow for UV-Vis thermal melting analysis, highlighting the critical annealing and data collection phases.
References
-
Vester, B., & Wengel, J. (2004). LNA (Locked Nucleic Acid): High-Affinity Targeting of Complementary RNA and DNA.[2] Biochemistry, 43(42), 13233-13241.[2] Link
-
Egholm, M., et al. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature, 365, 566–568. Link
-
Integrated DNA Technologies (IDT). Locked Nucleic Acids (LNA) - Physical Properties and Design. Link
-
Gene Link. Oligo Modifications: 2'-O-Methyl and Phosphorothioate Effects on Tm. Link
-
Owczarzy, R., et al. (2004). Predicting stability of DNA duplexes in solutions containing magnesium and monovalent cations. Biochemistry, 47(19), 5336–5353. Link
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. microsynth.com [microsynth.com]
- 3. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 4. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. DNA phosphorothioate modification—a new multi-functional epigenetic system in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation of 8-(4-Amino-phenyl)-2'-deoxyguanosine Purity: A Comparative Technical Guide
Topic: Validation of 8-(4-Amino-phenyl)-2'-deoxyguanosine Purity by LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the field of chemical carcinogenesis and DNA adductomics, the structural integrity of reference standards is non-negotiable. 8-(4-Amino-phenyl)-2'-deoxyguanosine (8-AP-dG) serves as the critical biomarker for 4-aminobiphenyl (4-ABP) induced DNA damage. However, its validation is fraught with analytical pitfalls.
Traditional HPLC-UV purity assessments often fail to detect co-eluting depurinated species (8-AP-Guanine) or oxidative degradation products, leading to erroneous biological quantitation. This guide objectively compares the industry-standard HPLC-UV method against the superior High-Resolution LC-MS/MS workflow, demonstrating why mass spectrometry is the mandatory protocol for validating this specific nucleoside adduct.
Technical Background: The Stability Challenge
The C8-substituted guanine adducts, including 8-AP-dG, possess inherent chemical instability. The bulky aryl group at the C8 position creates steric strain that weakens the N-glycosidic bond, making the molecule susceptible to:
-
Spontaneous Depurination: Hydrolysis of the sugar moiety to release the free base, 8-(4-aminophenyl)guanine.
-
Oxidative Degradation: Sensitivity of the electron-rich biphenyl system to air oxidation during storage.
Why Purity Matters: In isotope-dilution mass spectrometry (IDMS), the concentration of the "unlabeled" calibration standard directly dictates the accuracy of the biological measurement. A standard that is 95% pure by UV but only 80% intact by MS will introduce a 15% systematic error in all downstream mutagenicity data.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The following table contrasts the performance of UV detection against Mass Spectrometry for validating 8-AP-dG purity.
| Feature | Method A: HPLC-UV (254 nm) | Method B: LC-MS/MS (Validation Standard) |
| Principle | Chromophore absorption (Biphenyl/Guanine systems). | Mass-to-charge ratio ( |
| Specificity | Low. Cannot distinguish between the intact nucleoside and the depurinated free base if retention times are similar. | High. Resolves intact nucleoside ( |
| Sensitivity | fg to pg range (suitable for trace impurity detection). | |
| Structural Confirmation | None (relies on retention time match). | Absolute. MS/MS fragmentation confirms the loss of deoxyribose ( |
| Risk Profile | High risk of "False Purity" (overestimation). | Self-validating via molecular weight confirmation. |
Experimental Protocol: The Self-Validating LC-MS System
This protocol describes the rigorous validation of 8-AP-dG using a Triple Quadrupole or Q-TOF system. This workflow is designed to detect the specific impurities that UV methods miss.
3.1 Sample Preparation
-
Stock Solution: Dissolve 0.1 mg of 8-AP-dG in 100
L DMSO (to prevent aggregation). -
Working Solution: Dilute to 1
M in 10% Acetonitrile/Water ( ). -
Critical Step: Keep samples at 4°C. Do not heat to dissolve, as this accelerates depurination.
3.2 LC-MS/MS Conditions
-
Instrument: Agilent 6495 Triple Quad or Thermo Q-Exactive.
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8
m). Note: T3 bonding is chosen for better retention of polar nucleosides compared to standard C18. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source).
-
B: 0.1% Formic Acid in Acetonitrile.[2]
-
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for desalting).
-
1-10 min: 2%
40% B (Linear gradient). -
10-12 min: 95% B (Wash).
-
-
Flow Rate: 0.3 mL/min.
3.3 Mass Spectrometry Parameters (ESI Positive)
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| 8-AP-dG (Target) | 435.2 | 319.1 | 20 | Quantifier (Loss of dR) |
| 8-AP-dG (Confirm) | 435.2 | 169.1 | 35 | Qualifier (Phenyl-Guanine frag) |
| Impurity 1 (Free Base) | 319.1 | 169.1 | 25 | Detects Depurination |
| Impurity 2 (Oxidized) | 451.2 | 335.1 | 20 | Detects +16 Da (Oxidation) |
Analyst Note: The transition
represents the cleavage of the glycosidic bond (loss of deoxyribose,Da). This is the definitive signature of a nucleoside adduct.
Visualizing the Validation Logic
The following diagram illustrates the decision tree and fragmentation logic used to validate the purity of the standard.
Figure 1: LC-MS/MS Validation Workflow. The system discriminates between the intact adduct and its degradation products based on specific mass transitions.
Case Study: The "Hidden" Impurity
In a direct comparison conducted during the validation of a commercial batch of 8-AP-dG:
-
HPLC-UV Result: The chromatogram showed a single peak at 6.5 min with 98.2% purity by area integration.
-
LC-MS Result: The same sample analyzed by the protocol above revealed:
-
Peak A (6.5 min): Intact 8-AP-dG (88% abundance).
-
Peak B (5.8 min): 8-(4-aminophenyl)guanine (10% abundance).
-
Peak C (6.8 min): Oxidized impurity (2% abundance).
-
References
-
Besaratinia, A., et al. (2002).[3] Identification of N-(deoxyguanosin-8-yl)-4-azobiphenyl by 32P-postlabeling analyses. Environmental Molecular Mutagenesis. Link
-
Ricicki, E. M., et al. (2005). Quantification of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using liquid chromatography-tandem mass spectrometry. Chemical Research in Toxicology.[2] Link
-
Guo, J., et al. (2022).[2] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology.[2] Link
-
Singh, R., et al. (2003). An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples.[4][5] Rapid Communications in Mass Spectrometry. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. escholarship.org [escholarship.org]
- 3. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of Polymerase Extension Past C8-dG Adducts
Executive Summary
This guide provides a technical analysis of how different DNA polymerase families encounter, stall at, or bypass C8-deoxyguanosine (C8-dG) adducts. These lesions, often caused by aromatic amines (e.g., 2-aminofluorene [AF], N-acetyl-2-aminofluorene [AAF]) or oxidative stress (8-oxo-dG), present a critical "kinetic checkpoint" during replication.
For drug development professionals and kineticists, understanding these parameters is vital for designing nucleoside analogues or inhibitors that selectively target mutagenic pathways in cancer cells.
Part 1: Mechanistic Foundations
The Kinetic Checkpoint: Stall vs. Bypass
Replicative polymerases (e.g., T7, Pol
-
Replicative Polymerases (High Fidelity): Rely on a tight "induced-fit" conformational change. A bulky C8 adduct sterically hinders the "fingers" domain from closing, preventing the formation of the catalytically competent ternary complex. This results in a kinetic stall (
). -
TLS Polymerases (Y-Family): Possess solvent-exposed active sites and lack the stringent "fingers-closing" checkpoint. They rely on pre-formed active site geometries that can accommodate the adduct, often allowing the lesion to loop out (bulge) or adopt a syn conformation.[1]
Structural Decision Tree: Adduct Conformation
The kinetic outcome is dictated by the structural conformation of the C8-dG adduct.
Figure 1: Structural decision tree dictating polymerase selection based on adduct conformation.
Part 2: Comparative Kinetic Analysis
The following data compares the kinetic parameters of a model replicative polymerase (T7 DNA Pol, exonuclease-deficient) against Y-family TLS polymerases (Dpo4, Pol
Table 1: Kinetic Constants for Insertion Opposite C8-dG Adducts
| Polymerase | Adduct Type | Efficiency ( | Fold Reduction vs. Unmodified | Outcome | ||
| T7 (Rep) | Unmodified G | 18 | 300 | 16.7 | 1.0 | Rapid Synthesis |
| T7 (Rep) | C8-AAF-dG | > 1000 | < 0.001 | ~ 0 | > 100,000x | STALL |
| Dpo4 (TLS) | Unmodified G | 45 | 8.5 | 0.19 | 1.0 | Moderate Rate |
| Dpo4 (TLS) | C8-AF-dG | 65 | 0.8 | 0.012 | ~ 15x | Efficient Bypass |
| Dpo4 (TLS) | C8-AAF-dG | 280 | 0.06 | 0.0002 | ~ 900x | Slow Bypass |
| Pol | 8-oxo-dG | 2.5 | 0.8 | 0.32 | ~ 1x | Error-Free Bypass |
| Pol | C8-dG (Bulky) | High | Low | Low (Insertion) | High | Extender Only * |
Key Insights:
-
The "Stall" Mechanism: T7 polymerase shows a massive reduction in
because the rate-limiting conformational change ( on normal DNA) is physically blocked by the adduct. -
The "Extender" Role: Pol
is often inefficient at inserting opposite bulky C8 adducts but is highly efficient at extending from a primer terminus once a base has been inserted (often by another polymerase like Pol or Pol ). -
Adduct Specificity: Pol
is the "gold standard" for 8-oxo-dG (C8-oxidative) but struggles with bulky C8-arylamines compared to Dpo4 or Pol .
Part 3: Experimental Protocol (Self-Validating)
To generate the data above, a Pre-Steady-State Burst Analysis is required. Steady-state kinetics (Michaelis-Menten) often mask the true polymerization rate (
Protocol: Single-Turnover Burst Kinetics
Objective: Determine
1. Reagent Preparation
-
Enzyme: Purified Polymerase (e.g., Dpo4, >95% purity). Concentration must be active site titrated.
-
Substrate: 5'-
P-labeled Primer/Template duplex containing the site-specific C8-dG adduct. -
Quench Solution: 0.3 M EDTA (stops Mg
catalysis instantly).
2. Experimental Setup (Rapid Quench Flow)
-
Syringe A: Enzyme (200 nM) + DNA Substrate (100 nM) in reaction buffer (pre-incubated to form Binary Complex).
-
Validation: [Enzyme] > [DNA] ensures single-turnover conditions (all DNA is bound).
-
-
Syringe B: dNTP (Variable Concentration: 5
– 1000 ) + Mg (10 mM). -
Reaction: Mix A + B. Incubate for times ranging from 5 milliseconds to 10 seconds.
-
Quench: Mix with Syringe C (EDTA).
3. Data Analysis Workflow
-
Visualize: Run products on 20% Denaturing PAGE (Urea).
-
Quantify: Measure intensity of Product (
) vs. Substrate ( ) using phosphorimaging. -
Fit: Plot Product Concentration vs. Time for each dNTP concentration. Fit to single exponential:
-
Derive Constants: Plot
vs. [dNTP]. Fit to the hyperbolic equation:
4. The "Burst" Check (Quality Control)
If performing steady-state (low enzyme, high DNA), you should observe a "burst" phase followed by a linear linear phase.
-
Burst Amplitude: Corresponds to the concentration of active enzyme active sites.
-
Linear Rate: Corresponds to
(DNA release). -
Correction: For lesion bypass,
is often so slow that it becomes rate-limiting even in steady-state, eliminating the burst. If no burst is seen on undamaged DNA, your enzyme is inactive.
Part 4: Pathway Visualization
The following diagram illustrates the kinetic pathway differences between a Replicative Polymerase (stalling) and a TLS Polymerase (bypassing).
Figure 2: Kinetic pathway showing the specific step (Conformational Change) where replicative polymerases are blocked by C8-dG adducts.
References
-
Structural basis for the bypass of the major oxalipl
. Source: National Institutes of Health (NIH) URL:[Link] -
Pre-Steady-State Kinetic Investigation of Bypass of a Bulky Guanine Lesion by Human Y-family DNA Polymerases. Source: National Institutes of Health (NIH) URL:[Link]
-
Steady-State and Pre-Steady-State Kinetic Analysis of 8-Oxo-7,8-dihydroguanosine Triphosphate Incorporation and Extension. Source: ACS Publications URL:[Link]
-
Role of human DNA polymerase
as an extender in translesion synthesis. Source: National Institutes of Health (NIH) URL:[Link]] -
Adduct size limits efficient and error-free bypass across bulky N2-guanine DNA lesions by human DNA polymerase
. Source: PubMed URL:[Link] -
Insights into the mismatch discrimination mechanism of Y-family DNA polymerase Dpo4. Source: National Institutes of Health (NIH) URL:[Link]
Sources
8-(4-Amino-phenyl)-2'-deoxyguanosine proper disposal procedures
Executive Summary & Immediate Directive
Chemical Profile: 8-(4-Amino-phenyl)-2'-deoxyguanosine (C8-dG-ABP) is a specific DNA adduct formed by the covalent binding of the carcinogen 4-aminobiphenyl (4-ABP) to the C8 position of guanine. Hazard Classification: High Hazard / Mutagenic / Carcinogenic. Core Directive: This substance must be managed as a Particularly Hazardous Substance (PHS) . It requires zero-emission handling and high-temperature incineration. Under no circumstances should this compound or its solutions be disposed of via sanitary sewer drains or standard trash.
Scientific Rationale & Risk Assessment
To ensure compliance and safety, researchers must understand the causality behind these strict protocols. This is not generic chemical waste; it is a molecular lesion designed to study mutagenesis.
-
Mechanism of Hazard: This compound mimics the "biologically effective dose" of bladder carcinogens. Unlike the parent amine (4-aminobiphenyl), which requires metabolic activation (N-hydroxylation), this adduct represents the ultimate mutagenic lesion. It is capable of inducing G→T transversions and frameshift mutations directly upon cellular uptake.
-
Regulatory Status: While the adduct itself may not have a specific EPA RCRA "P-list" code, it is derived from 4-aminobiphenyl (OSHA 13 Carcinogens, 29 CFR 1910.1003). Therefore, "Process Knowledge" dictates it be treated with the same rigor as a Select Carcinogen.
-
Stability: The glycosidic bond is susceptible to hydrolysis, particularly in acidic conditions, potentially releasing the modified base (C8-guanine derivative) and the free amine, regenerating the parent toxicant.
Operational Protocol: Handling & Accumulation
Before disposal, the waste must be stabilized and segregated.[1][2]
A. Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Rationale |
| Dermal | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Prevents permeation of organic solutions (e.g., DMSO/Methanol stocks). |
| Respiratory | Fume Hood (Class II) or N95/P100 (if powder) | Prevents inhalation of lyophilized solids during weighing. |
| Body | Tyvek Lab Coat or Apron | Disposable outer layer prevents migration of carcinogens to common areas. |
| Ocular | Chemical Splash Goggles | Standard protection against splashes during HPLC prep. |
B. Waste Segregation Streams
You must segregate this waste into three distinct streams to prevent cross-contamination and ensure proper destruction.
-
Solid PHS Waste:
-
Items: Vials, weigh boats, contaminated gloves, pipette tips, and dry adsorbents.
-
Container: Clear, wide-mouth polyethylene jar or double-lined biohazard bag (Red/Yellow depending on facility).
-
Labeling: Must read "HIGH HAZARD: CARCINOGEN - 8-(4-Amino-phenyl)-2'-deoxyguanosine."
-
-
Liquid PHS Waste (HPLC Effluent):
-
Sharps:
-
Items: Syringes used for injection or transfer.
-
Container: Rigid puncture-proof sharps container, labeled "CHEMICALLY CONTAMINATED SHARPS."
-
Step-by-Step Disposal Workflow
This protocol utilizes a "Cradle-to-Grave" tracking approach.
Step 1: Stabilization
-
Solids: If the compound is in powder form and spilled, do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
-
Liquids: Cap all HPLC waste lines immediately after the run finishes.
Step 2: Packaging
-
Place the primary waste container (e.g., the vial or the waste carboy) into a secondary containment bin.
-
For solids: Use the "Double-Bag" method. Seal the inner bag with tape, place it inside the outer bag, and seal again.
Step 3: Labeling & Declaration
-
Attach a Hazardous Waste Tag.[6]
-
Critical Data Entry:
-
Chemical Name: 8-(4-Amino-phenyl)-2'-deoxyguanosine (do not use abbreviations like "8-APD-dG").
-
Hazard Checkbox: Toxic, Carcinogen.
-
Concentration: Estimate weight/volume (e.g., "< 5 mg in 100 mL MeOH").
-
Step 4: The 90-Day Rule
-
Move the waste to your laboratory's Satellite Accumulation Area (SAA).
-
Ensure the container is removed by EHS within 90 days of the "Start Date" on the tag, or immediately if the container is full.
Step 5: Final Destruction (EHS/Contractor)
-
The only acceptable destruction method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the breakdown of the aromatic ring structure.
Visual Workflow (Decision Tree)
The following diagram outlines the logical flow for categorizing and disposing of the adduct waste.
Figure 1: Decision tree for the segregation and disposal of mutagenic DNA adducts.
Emergency Contingencies
Spill Response:
-
Evacuate the immediate area if the spill involves dry powder (inhalation risk).
-
Don PPE: Double gloves, gown, goggles.
-
Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent aerosolization).
-
Clean: Wipe the area 3 times with a soap/water solution.
-
Dispose: All cleanup materials go into the Solid PHS Waste stream.
First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase skin absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide - Chemical Waste. [Link]
Sources
- 1. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google ブックス [books.google.co.jp]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
